molecular formula C43H65N11O13S2 B15604213 [Asp5]-Oxytocin

[Asp5]-Oxytocin

Katalognummer: B15604213
Molekulargewicht: 1008.2 g/mol
InChI-Schlüssel: BKQNCZBCEMVEEP-RMGQIVGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[Asp5]-Oxytocin is a useful research compound. Its molecular formula is C43H65N11O13S2 and its molecular weight is 1008.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H65N11O13S2

Molekulargewicht

1008.2 g/mol

IUPAC-Name

2-[(7S,13S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26?,27-,28?,29-,30?,31-,35-/m0/s1

InChI-Schlüssel

BKQNCZBCEMVEEP-RMGQIVGFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

[Asp5]-Oxytocin: A Technical Overview of its Primary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the primary structure of [Asp5]-Oxytocin, an analogue of the neurohypophyseal hormone oxytocin (B344502). This document details its chemical composition, physicochemical properties, and the methodologies employed for its synthesis and characterization.

Primary Structure and Chemical Identity

This compound is a nonapeptide analogue of oxytocin where the asparagine residue at position 5 is substituted with an aspartic acid residue. The primary structure consists of a nine amino acid sequence: Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2.[1][][3] A critical feature of its structure is a disulfide bridge formed between the two cysteine residues at positions 1 and 6, creating a cyclic hexapeptide ring with a tripeptide tail.[][3] This substitution of a single amino acid differentiates it from native oxytocin and imparts distinct biological activities.[3][4][5][6]

Amino Acid Sequence

The linear amino acid sequence of this compound is as follows:

H-Cys¹-Tyr²-Ile³-Gln⁴-Asp⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂

A disulfide bond connects the thiol groups of the Cysteine residues at positions 1 and 6.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₄₃H₆₅N₁₁O₁₃S₂[1][][7][8]
Molecular Weight 1008.18 g/mol [][8]
Exact Mass 1007.42047352 Da[1]
Appearance White to off-white lyophilized powder[]
Boiling Point (Predicted) 1513.9 ± 65.0 °C at 760 mmHg[]
Density (Predicted) 1.281 ± 0.06 g/cm³[]
Purity ≥95%[]

Biological Activity

This compound is a biologically active analogue of oxytocin, demonstrating significant effects in various bioassays.[3][4][5][6] The quantitative biological activities are presented in the table below.

BioassayPotency (units/mg)Source
Rat Uterotonic 20.3[3][4]
Avian Vasodepressor 41[3][4]
Rat Antidiuretic 0.14[3][4]

Experimental Protocols

The synthesis and characterization of this compound and its analogues are typically achieved through established methodologies in peptide chemistry. The following sections outline the general experimental protocols.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of this compound.[9][10] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

General Workflow for Fmoc-SPPS:

  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is coupled to the resin.

  • Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound glycine (B1666218) is removed using a solution of piperidine (B6355638) in DMF (typically 20%).

  • Amino Acid Coupling Cycle: The subsequent Fmoc-protected amino acids (Leu, Pro, Cys(Trt), Asp(OtBu), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)) are sequentially coupled. Each coupling step involves:

    • Activation of the carboxylic acid group of the incoming amino acid using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma).

    • Reaction with the deprotected N-terminal amine of the growing peptide chain on the resin.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Cleavage and Global Deprotection: Once the peptide chain assembly is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after cleavage is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Typical RP-HPLC Protocol:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small amount of TFA (e.g., 0.1%), is employed.

  • Detection: The peptide is detected by its UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the main peak are collected, and their purity is assessed by analytical RP-HPLC.

Characterization: Mass Spectrometry

The identity of the purified this compound is confirmed by mass spectrometry to verify its molecular weight.

Typical Mass Spectrometry Protocol:

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • Analysis: The observed molecular weight should match the calculated theoretical molecular weight of the peptide.

Visualizations

The following diagrams illustrate the primary structure and a general workflow for the synthesis of this compound.

Primary_Structure_Asp5_Oxytocin cluster_ring Cyclic Ring cluster_tail Tripeptide Tail Cys1 Cys¹ Tyr2 Tyr² Cys1->Tyr2 Cys6 Cys⁶ Cys1->Cys6 Disulfide Bridge Ile3 Ile³ Tyr2->Ile3 Gln4 Gln⁴ Ile3->Gln4 Asp5 Asp⁵ Gln4->Asp5 Asp5->Cys6 Pro7 Pro⁷ Cys6->Pro7 Leu8 Leu⁸ Pro7->Leu8 Gly9 Gly⁹-NH₂ Leu8->Gly9

Caption: Primary structure of this compound showing the amino acid sequence and disulfide bridge.

SPPS_Workflow Resin Start: Rink Amide Resin Coupling_Gly 1. Couple Fmoc-Gly-OH Resin->Coupling_Gly Deprotection_1 2. Fmoc Deprotection (Piperidine) Coupling_Gly->Deprotection_1 Chain_Elongation 3. Repeat Coupling/Deprotection for Leu, Pro, Cys, Asp, Gln, Ile, Tyr, Cys Deprotection_1->Chain_Elongation Cleavage 4. Cleavage from Resin & Global Deprotection (TFA) Chain_Elongation->Cleavage Purification 5. RP-HPLC Purification Cleavage->Purification Characterization 6. Characterization (Mass Spectrometry) Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: General workflow for the solid-phase peptide synthesis (SPPS) of this compound.

References

[Asp5]-Oxytocin: A Technical Overview of its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin stands as a significant early achievement in the field of neurohypophyseal hormone research, being the first synthetic analogue of oxytocin (B344502) with substantial biological activity resulting from a substitution at the 5-position of the peptide backbone.[1][2] Its discovery and characterization provided valuable insights into the structure-activity relationships of oxytocin and its receptor. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and biological characterization of this compound, intended for researchers and professionals in drug development.

Discovery and Initial Synthesis

This compound was first described by Walter, Skala, and Smith in a 1978 publication in the Journal of the American Chemical Society.[1] This novel analogue, where the asparagine residue at position 5 is replaced by aspartic acid, was found to possess significant biological activities, a noteworthy finding at the time for a 5-position substituted analogue.[1][2]

General Solid-Phase Peptide Synthesis (SPPS) Workflow for Oxytocin Analogues

SPPS_Workflow cluster_synthesis Peptide Chain Assembly cluster_cleavage Cleavage and Deprotection cluster_folding Oxidative Folding cluster_purification Purification and Analysis Resin Solid Support Resin Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Leu-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Pro-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 Couple Fmoc-Cys(Trt)-OH Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Coupling5 Couple Fmoc-Asp(OtBu)-OH Deprotection4->Coupling5 Deprotection5 Fmoc Deprotection Coupling5->Deprotection5 Coupling6 Couple Fmoc-Gln(Trt)-OH Deprotection5->Coupling6 Deprotection6 Fmoc Deprotection Coupling6->Deprotection6 Coupling7 Couple Fmoc-Ile-OH Deprotection6->Coupling7 Deprotection7 Fmoc Deprotection Coupling7->Deprotection7 Coupling8 Couple Fmoc-Tyr(tBu)-OH Deprotection7->Coupling8 Deprotection8 Fmoc Deprotection Coupling8->Deprotection8 Coupling9 Couple Boc-Cys(Trt)-OH Deprotection8->Coupling9 Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling9->Cleavage Oxidation Disulfide Bond Formation (Oxidation) Cleavage->Oxidation Purification Purification (e.g., HPLC) Oxidation->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis

Caption: Generalized workflow for the solid-phase peptide synthesis of this compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, retaining a high affinity for the uterotonic receptor with an intrinsic activity comparable to that of native oxytocin.[2] Its key reported activities are rat uterotonic, avian vasodilator, and rat antidiuretic effects.[2] The potencies of these activities are summarized in the table below.

Biological ActivityPotency (units/mg)
Rat Uterotonic20.3
Avian Vasodepressor41
Rat Antidiuretic0.14

Data sourced from MedChemExpress.[2]

Experimental Protocols

Detailed protocols for the key bioassays used to characterize the biological activity of this compound are outlined below. These are generalized protocols based on established pharmacological methods.

Rat Uterotonic Assay

This in vitro assay measures the contractile response of isolated rat uterine tissue to a substance.

  • Tissue Preparation: A non-pregnant female rat, often pre-treated with estrogen to sensitize the uterus, is euthanized. The uterine horns are isolated and placed in a bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3][4]

  • Apparatus Setup: One end of a uterine strip is attached to a fixed point in the organ bath, and the other end is connected to an isometric force transducer to record contractions.[5]

  • Equilibration: The tissue is allowed to equilibrate in the bath for a set period, with regular washing, until a stable baseline of spontaneous contractions is achieved.[3]

  • Dose-Response Measurement: Increasing concentrations of this compound are added to the bath, and the resulting increase in contractile force is recorded. A cumulative dose-response curve is typically generated.[6]

  • Data Analysis: The potency of this compound is determined by comparing its dose-response curve to that of a standard oxytocin preparation.[3][4]

Avian Vasodepressor Assay

This in vivo assay assesses the effect of a substance on the blood pressure of a bird, typically a chicken.

  • Animal Preparation: A chicken is anesthetized, and a cannula is inserted into a carotid artery to monitor blood pressure. Another cannula may be inserted into a jugular vein for substance administration.

  • Blood Pressure Recording: The arterial cannula is connected to a pressure transducer to record blood pressure continuously.

  • Substance Administration: A known dose of this compound is injected intravenously, and the change in blood pressure is recorded. Oxytocin and its analogues typically cause a transient drop in blood pressure (vasodepression) in birds.[7]

  • Data Analysis: The magnitude and duration of the vasodepressor response are measured and compared to the effects of a standard oxytocin solution to determine the potency.

Rat Antidiuretic Assay

This in vivo assay measures the ability of a substance to reduce urine output in rats.

  • Animal Preparation: Rats are typically water-loaded to induce a steady state of diuresis. This can be achieved by oral or intravenous administration of a hypotonic solution.[8]

  • Urine Collection: Urine output is continuously monitored, often by cannulating the bladder or using metabolic cages.

  • Substance Administration: this compound is administered (e.g., by subcutaneous or intravenous injection), and the subsequent change in urine flow rate and osmolality is measured.[9][10]

  • Data Analysis: The antidiuretic effect is quantified by the reduction in urine volume and the increase in urine concentration. The potency is determined by comparing the response to that of a standard preparation of vasopressin or oxytocin.[8][11]

Signaling Pathway

While specific studies on the signal transduction of this compound are not available, its high affinity for the oxytocin receptor strongly suggests that it activates the same signaling cascade as endogenous oxytocin.[2] The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[12][13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15][16] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] The elevated intracellular calcium is a key second messenger responsible for smooth muscle contraction.[14] The oxytocin receptor can also couple to Gαi, which can inhibit adenylyl cyclase.[12][17]

Oxytocin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Sarcoplasmic Reticulum cluster_response Cellular Response OTR Oxytocin Receptor (this compound Binding Site) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_store Ca²⁺ Store IP3->Ca_store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Modulates Ca_release ↑ Intracellular [Ca²⁺] Ca_store->Ca_release Ca_release->Contraction This compound This compound This compound->OTR Binds to

Caption: Presumed signaling pathway of this compound via the oxytocin receptor.

Logical Workflow of Discovery and Characterization

The discovery and initial characterization of this compound followed a logical scientific progression, from hypothesis-driven synthesis to comprehensive biological evaluation.

Discovery_Workflow cluster_concept Conceptualization cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Conclusion Hypothesis Hypothesis: Substitution at position 5 may yield active analogues Synthesis Chemical Synthesis (this compound) Hypothesis->Synthesis Uterotonic Rat Uterotonic Assay Synthesis->Uterotonic Vasodepressor Avian Vasodepressor Assay Synthesis->Vasodepressor Antidiuretic Rat Antidiuretic Assay Synthesis->Antidiuretic Potency Determine Potencies Uterotonic->Potency Vasodepressor->Potency Antidiuretic->Potency Conclusion Conclusion: This compound is a biologically active analogue Potency->Conclusion

Caption: Logical workflow of the discovery and characterization of this compound.

Conclusion

This compound remains a cornerstone in the study of oxytocin analogues. Its discovery demonstrated that the 5-position of oxytocin could be modified to retain significant biological activity, paving the way for further research into the structure-function relationships of neurohypophyseal hormones. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in this important molecule and the broader field of oxytocin pharmacology.

References

Biological Activity Profile of [Asp5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), distinguished by the substitution of the asparagine residue at position 5 with aspartic acid. This modification has resulted in a potent peptide with significant biological activities. This document provides a comprehensive overview of the biological activity profile of this compound, including its receptor interactions, functional effects, and the signaling pathways it modulates. Detailed experimental protocols for the characterization of such analogues are also provided, along with visual representations of key signaling cascades and experimental workflows to support further research and development.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a myriad of physiological processes, most notably uterine contractions during parturition and lactation. Its diverse roles in social bonding, anxiety, and other central nervous system functions have made it and its analogues subjects of intense research. The structure-activity relationship of oxytocin has been extensively studied to develop analogues with enhanced potency, selectivity, or metabolic stability. This compound was one of the first analogues with a substitution at the 5-position to demonstrate significant biological activity, making it an important molecule for understanding the pharmacophore of the oxytocin receptor.[1][2][3]

Quantitative Biological Data

Table 1: Biological Potencies of this compound

Biological ActivitySpecies/AssayPotency (units/mg)
Rat UterotonicIn vitro uterine contraction20.3[1][3]
Avian VasodepressorIn vivo blood pressure41[1][3]
Rat AntidiureticIn vivo water retention0.14[1][3]

It is noted that the uterotonic activity of this compound is enhanced in the presence of magnesium ions (Mg²⁺), and its intrinsic activity at the uterotonic receptor is considered identical to that of oxytocin.[1][3]

Table 2: Reference Binding Affinities (Ki) and Functional Potencies (EC50) of Oxytocin

ReceptorLigandAssay TypeKi (nM)EC50 (nM)
Oxytocin Receptor (OTR)OxytocinRadioligand Binding0.75 - 4.28-
Oxytocin Receptor (OTR)OxytocinCalcium Mobilization-~1
Vasopressin V1a ReceptorOxytocinRadioligand Binding20.38 - 495.2-
Vasopressin V1b ReceptorOxytocinRadioligand Binding~36.32-
Vasopressin V2 ReceptorOxytocincAMP AccumulationLow Affinity-

Data in Table 2 are compiled from various sources for reference and may vary depending on the specific experimental conditions.

Signaling Pathways

This compound is an agonist at the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by the activation of the OTR is through the Gαq/11 protein pathway. This activation leads to a series of intracellular events culminating in the physiological responses associated with oxytocin, such as smooth muscle contraction.

Oxytocin Receptor (Gq/11) Signaling Pathway

Upon binding of this compound to the OTR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates the following cascade:

  • Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca²⁺, activates PKC, which in turn phosphorylates various downstream targets.

  • Smooth Muscle Contraction: The elevated intracellular Ca²⁺ levels lead to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin and smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Mediates PKC->Contraction Promotes Ligand This compound Ligand->OTR Binds Binding_Assay_Workflow Membrane_Prep Membrane Preparation (e.g., from CHO-OTR cells) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-Oxytocin) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation->Analysis Calcium_Assay_Workflow Cell_Seeding Cell Seeding (CHO-OTR cells in 96-well plate) Dye_Loading Dye Loading (Incubate cells with a Ca²⁺-sensitive fluorescent dye) Cell_Seeding->Dye_Loading Compound_Addition Compound Addition (Add varying concentrations of this compound) Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Measurement (Real-time monitoring of fluorescence changes) Compound_Addition->Fluorescence_Reading Data_Analysis Data Analysis (Generate dose-response curve and calculate EC50) Fluorescence_Reading->Data_Analysis

References

[Asp5]-Oxytocin's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which [Asp5]-Oxytocin, a potent analog of the neurohypophyseal hormone oxytocin (B344502), exerts its contractile effects on smooth muscle tissue. This compound is distinguished as the first 5-position analog with significant biological activity, demonstrating a high affinity for the oxytocin receptor (OTR) and an intrinsic activity identical to that of native oxytocin.[1] Its actions are fundamental to understanding uterotonic activity and provide a model for G-protein coupled receptor (GPCR) signaling in smooth muscle physiology.

Receptor Binding and Affinity

Table 1: Comparative Biological Potencies of this compound

Biological ActivityPotency (units/mg)
Rat Uterotonic20.3
Avian Vasodepressor41
Rat Antidiuretic0.14

Data sourced from MedChemExpress.[1]

Primary Signaling Pathway: The Gq/11-PLC-Ca²⁺ Axis

The canonical signaling pathway activated by the this compound-OTR complex is mediated by the Gq/11 family of G-proteins.[3][4] This pathway is central to inducing smooth muscle contraction through the mobilization of intracellular calcium.

Mechanism:

  • G-Protein Activation: Binding of this compound to the OTR induces a conformational change, activating the associated heterotrimeric G-protein and promoting the exchange of GDP for GTP on the Gαq/11 subunit.[5]

  • PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase C (PLC).[2][3]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[2][7]

  • Contraction Initiation: The rapid increase in cytosolic Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain (MLC), enabling cross-bridge cycling and subsequent muscle contraction.[2][8]

Gq_PLC_Pathway Asp5OT This compound OTR Oxytocin Receptor (OTR) Asp5OT->OTR Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca2_out Ca²⁺ SR->Ca2_out Releases CaM Calmodulin (CaM) Ca2_out->CaM Activates MLCK MLCK CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates Contraction Smooth Muscle Contraction MLC->Contraction

Caption: The canonical Gq/11-PLC-Ca²⁺ signaling pathway initiated by this compound.

Secondary Signaling Pathway: The RhoA/ROCK Calcium Sensitization Pathway

In addition to direct calcium mobilization, the OTR can activate pathways that increase the sensitivity of the contractile machinery to Ca²⁺. This is primarily achieved through the RhoA/Rho-kinase (ROCK) pathway.[9][10] This mechanism is crucial for sustaining smooth muscle contraction.

Mechanism:

  • RhoA Activation: The OTR, likely through G12/13 proteins, activates RhoA, a small GTPase.[10]

  • ROCK Activation: Activated RhoA-GTP binds to and activates Rho-kinase (ROCK).[11]

  • MLCP Inhibition: ROCK phosphorylates the myosin-binding subunit (MYPT1) of Myosin Light Chain Phosphatase (MLCP), which inhibits MLCP's activity.[9][11]

  • Sustained Contraction: By inhibiting MLCP, the phosphorylated, active state of MLC is prolonged, leading to a sustained contractile response even as intracellular Ca²⁺ levels begin to decrease.[9][10]

RhoA_ROCK_Pathway OTR Oxytocin Receptor (OTR) G1213 Gα12/13 OTR->G1213 Activates RhoA RhoA G1213->RhoA Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates Contraction Sustained Contraction MLC_P->Contraction

Caption: The RhoA/ROCK pathway leading to calcium sensitization in smooth muscle.

Experimental Protocols

This protocol measures the isometric contraction of isolated smooth muscle tissue in response to this compound.

Workflow:

Organ_Bath_Workflow A 1. Dissect & Prepare Smooth Muscle Strip (e.g., uterine, aortic) B 2. Mount Tissue in Organ Bath under slight tension A->B C 3. Equilibrate in Physiological Salt Solution (37°C, 95% O₂/5% CO₂) B->C D 4. Add Cumulative Concentrations of this compound C->D E 5. Record Isometric Tension via Force Transducer D->E F 6. Washout and Return to Baseline E->F G 7. Analyze Dose-Response Curve (Calculate EC₅₀, Emax) F->G

Caption: Workflow for an in vitro organ bath smooth muscle contraction assay.

Methodology:

  • Tissue Preparation: Smooth muscle tissue (e.g., rat uterus or gastric antrum) is dissected and cut into longitudinal or circular strips.[2][12]

  • Mounting: The tissue strip is mounted vertically in an organ bath chamber filled with a heated (37°C) and aerated (95% O₂/5% CO₂) physiological salt solution (e.g., Krebs-Henseleit). One end is fixed, and the other is attached to an isometric force transducer.[12]

  • Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a small resting tension.

  • Agonist Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath at set intervals.

  • Data Acquisition: Changes in isometric tension are recorded continuously using a data acquisition system.

  • Analysis: The recorded data is used to plot a dose-response curve, from which potency (EC₅₀) and maximal efficacy (Emax) can be determined.

This protocol quantifies changes in intracellular calcium concentration ([Ca²⁺]i) in cultured smooth muscle cells.

Methodology:

  • Cell Culture: Primary smooth muscle cells or a suitable cell line (e.g., A7r5) are seeded onto glass-bottom dishes or 96-well plates.[13][14]

  • Dye Loading: Cells are incubated with a membrane-permeant fluorescent calcium indicator, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer for 30-60 minutes at 37°C.[13][15] Cellular esterases cleave the AM group, trapping the dye inside the cells.[13]

  • Baseline Measurement: The dish or plate is placed on the stage of a fluorescence microscope or plate reader, and a baseline fluorescence reading is taken before stimulation.[14]

  • Stimulation: this compound is added to the cells, and fluorescence is recorded over time to capture the transient increase in [Ca²⁺]i.[13]

  • Data Analysis: The change in fluorescence intensity (F) is normalized to the baseline fluorescence (F₀). The peak response is used to quantify the agonist-induced calcium mobilization.[13]

This assay measures the production of IP3's more stable downstream metabolite, inositol monophosphate (IP1), as an indicator of Gq pathway activation.

Methodology:

  • Cell Culture: Cells expressing the OTR (e.g., CHO-hOTR) are cultured in 96-well plates.[16]

  • Stimulation: Cells are washed and incubated in a stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, allowing IP1 to accumulate.[17] Test compounds, including this compound, are then added.

  • Lysis & Detection: After incubation, cells are lysed. The amount of accumulated IP1 is quantified using a competitive immunoassay, typically a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[17][18]

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to calculate the IP1 concentration, and dose-response curves are generated to determine agonist potency (EC₅₀).[18]

This guide provides a foundational understanding of the mechanisms by which this compound stimulates smooth muscle contraction. The intricate interplay between the Gq/11-PLC-Ca²⁺ and RhoA/ROCK signaling pathways highlights the sophisticated regulation of smooth muscle physiology and offers multiple avenues for pharmacological intervention and drug development.

References

[Asp5]-Oxytocin: A Technical Overview of an Oxytocin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin (B344502), distinguished by the substitution of the asparagine residue at position 5 with aspartic acid. It holds significance in pharmacological research as the first analog with a modification at the 5-position to demonstrate notable biological activity.[1][2][3] This whitepaper provides a comprehensive technical guide on this compound, focusing on its role as an oxytocin receptor (OTR) agonist. The document details its biological activities, the signaling pathways it initiates upon receptor binding, and the experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound is recognized as a potent agonist of the oxytocin receptor, retaining a high binding affinity and an intrinsic activity comparable to that of native oxytocin.[1] Its biological effects are most prominently observed in the contraction of uterine smooth muscle, a classic response mediated by the oxytocin receptor.[4]

Quantitative Data

While specific binding affinity (Ki) and potency (EC50) values for this compound are not extensively reported in publicly available literature, its biological activity has been quantified through various bioassays. The potencies in different models are summarized below.

Biological Activity Species/Model Potency (units/mg) Observations
UterotonicRat20.3Activity is enhanced in the presence of Mg2+ ions.[1][5]
VasodepressorAvian41Demonstrates effects on vascular smooth muscle.[1][5]
AntidiureticRat0.14Shows weak vasopressin-like activity.[1][5]

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi proteins to initiate a cascade of intracellular signaling events.[2][6][7] As an agonist, this compound is presumed to activate these same pathways.

  • Gαq/11 Pathway Activation : Upon agonist binding, the OTR activates Phospholipase C (PLC).[5]

  • Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Calcium Mobilization : IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8]

  • Downstream Kinase Activation : The rise in intracellular Ca2+ and DAG activates various downstream kinases, including Protein Kinase C (PKC), Calcium/calmodulin-dependent protein kinases (CaMK), and Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2 and ERK5.[5][7]

  • Cellular Response : These signaling cascades converge on transcription factors and cellular machinery to elicit physiological responses, such as smooth muscle contraction, cell proliferation, and neuromodulation.[6][7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Asp5_OT This compound OTR Oxytocin Receptor (GPCR) Asp5_OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response Directly contributes to MAPK_Cascade MAPK Cascade (ERK1/2, ERK5) PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response Leads to

Figure 1: Oxytocin Receptor Gq Signaling Pathway.

Experimental Protocols

Characterization of this compound as an OTR agonist involves a combination of binding and functional assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for the oxytocin receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the human oxytocin receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-hOTR or HEK293-hOTR).

  • Radioligand: Typically [3H]-Oxytocin or a selective high-affinity radio-iodinated antagonist like [125I]-ornithine vasotocin (B1584283) analog ([125I]OVTA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Oxytocin (for determining non-specific binding).

  • This compound (test compound).

  • Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize cultured CHO-hOTR cells in an ice-cold lysis buffer and pellet the membranes by high-speed centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, the radioligand at a concentration near its Kd, and the cell membranes.

    • Total Binding: Wells containing radioligand and membranes only.

    • Non-specific Binding: Wells containing a high concentration of unlabeled oxytocin in addition to the radioligand and membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Prepare hOTR Membranes D Combine Membranes, Radioligand, & this compound in 96-well plate A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand ([3H]-Oxytocin) C->D E Incubate to Equilibrium D->E F Filter & Wash to separate bound ligand E->F G Add Scintillation Cocktail & Count Radioactivity F->G H Calculate Specific Binding & Determine Ki G->H

Figure 2: Workflow for Radioligand Binding Assay.

In Vitro Functional Assay: Rat Uterine Contraction

This bioassay directly measures the physiological effect of this compound on smooth muscle.

Objective: To determine the uterotonic potency of this compound by measuring its ability to induce contractions in isolated rat uterine tissue.

Materials:

  • Female Wistar rats (non-pregnant, pre-treated with estrogen to sensitize the uterus).

  • De Jalon's solution (a physiological salt solution).

  • Student Organ Bath with a kymograph or force-displacement transducer.

  • Standard Oxytocin solution.

  • This compound solution.

Methodology:

  • Tissue Preparation: Humanely euthanize an estrogen-primed rat and dissect out the uterine horns. Suspend a segment of the uterine horn in the organ bath containing aerated De Jalon's solution at a constant temperature (e.g., 32°C).

  • Equilibration: Allow the tissue to equilibrate under a slight tension until regular, spontaneous contractions cease.

  • Dose-Response Curve (Standard): Add known concentrations of standard oxytocin to the bath in a cumulative or non-cumulative manner, recording the amplitude of contraction for each dose. Wash the tissue between doses.

  • Dose-Response Curve (Test): After washing and re-equilibration, repeat the procedure with this compound.

  • Data Analysis: Plot the dose-response curves for both standard oxytocin and this compound. Compare the concentrations required to produce 50% of the maximal response (EC50) to determine the relative potency of this compound.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium, a direct result of OTR activation via the Gq pathway.

Objective: To quantify the ability of this compound to stimulate calcium release in cells expressing the oxytocin receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human oxytocin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Standard Oxytocin solution.

  • This compound solution.

  • A fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Seed the OTR-expressing cells into a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for approximately 1 hour at 37°C.

  • Assay: Wash the cells to remove excess dye and place the plate in the fluorescence reader.

  • Stimulation and Measurement: Record a baseline fluorescence reading. Inject serial dilutions of this compound (or standard Oxytocin) into the wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity corresponds to the maximum calcium mobilization. Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound is a historically significant and biologically active analog of oxytocin. It serves as a potent agonist at the oxytocin receptor, initiating canonical Gq-mediated signaling pathways that lead to characteristic physiological responses like uterine contraction. While detailed modern pharmacological data such as Ki and EC50 values are not widely documented, its activity profile from classical bioassays confirms its efficacy. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel oxytocin receptor agonists, which is essential for advancing drug development in this area.

References

Pharmacological Profile of [Asp5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), characterized by the substitution of the asparagine residue at position 5 with aspartic acid. This modification has resulted in a potent and biologically active peptide with a distinct pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological characterization of this compound, including its biological activities, receptor interaction, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of oxytocin analogues and their therapeutic potential.

Core Pharmacological Data

The biological activity of this compound has been primarily characterized through a series of in vivo and in vitro bioassays. The following tables summarize the available quantitative data on the potency of this analogue. It is important to note that the data is presented in units of activity per milligram, as reported in the foundational literature.

Table 1: Uterotonic and Vasopressor/Depressor Activity of this compound
Biological ActivitySpecies/ModelPotency (units/mg)
Rat Uterotonic ActivityRat20.3[1]
Avian Vasodepressor ActivityChicken41[1]
Table 2: Antidiuretic Activity of this compound
Biological ActivitySpecies/ModelPotency (units/mg)
Rat Antidiuretic ActivityRat0.14[1]

These findings indicate that this compound is a potent oxytocic agent, exhibiting significant contractile activity on uterine smooth muscle.[1] Its avian vasodepressor activity suggests effects on the vascular system, while its comparatively low antidiuretic activity indicates a degree of selectivity for the oxytocin receptor over vasopressin V2 receptors.

Receptor Interaction and Signaling Pathway

The canonical signaling pathway activated by oxytocin analogues, including presumably this compound, upon binding to the OTR is the Gq/11 pathway. This initiates a cascade of intracellular events culminating in various physiological responses.

Gq_Signaling_Pathway Figure 1: Oxytocin Receptor (OTR) Gq/11 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Sarcoplasmic Reticulum IP3->Ca_SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Modulates Ca_ion Ca²⁺ Ca_SR->Ca_ion Ca_ion->Contraction Mediates Asp5_Oxytocin This compound Asp5_Oxytocin->OTR Binds to Radioligand_Binding_Assay Figure 2: Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from uterine tissue) Incubation Incubation of membranes, radioligand, and competitor Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Oxytocin) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Measurement Quantification of bound radioactivity Filtration->Measurement Competition_Curve Generation of competition curve Measurement->Competition_Curve IC50 Determination of IC₅₀ Competition_Curve->IC50 Ki Calculation of Ki (using Cheng-Prusoff equation) IC50->Ki Uterine_Contraction_Assay Figure 3: In Vitro Uterine Contraction Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Isolation of uterine tissue strip Mounting Mounting of tissue in organ bath Tissue_Prep->Mounting Equilibration Equilibration under tension Mounting->Equilibration Drug_Addition Cumulative addition of this compound Equilibration->Drug_Addition Recording Recording of isometric contractions Drug_Addition->Recording CRC Generation of concentration-response curve Recording->CRC EC50 Determination of EC₅₀ CRC->EC50

References

In Vivo Effects of [Asp5]-Oxytocin Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analog of the neurohypophysial hormone oxytocin (B344502), where the asparagine residue at position 5 is replaced by aspartic acid. This modification results in a potent agonist with significant biological activities. This technical guide provides a comprehensive overview of the known in vivo effects of this compound administration, drawing from available scientific literature. The information is presented to be a valuable resource for researchers and professionals in drug development. While detailed in vivo studies on this compound are limited, this guide consolidates the existing knowledge and provides generalized experimental protocols based on established methods for oxytocin analogs.

Quantitative Data

The biological potency of this compound has been quantified in several bioassays. The following table summarizes the available quantitative data, providing a basis for comparative analysis.

Biological ActivitySpecies/ModelPotency (units/mg)Reference
Rat Uterotonic ActivityRat20.3[1][2]
Avian Vasodepressor ActivityAvian41[1][2]
Rat Antidiuretic ActivityRat0.14[1][2]

Experimental Protocols

Detailed in vivo experimental protocols specifically for this compound are not extensively published. Therefore, the following protocols are based on established and standardized methods for assessing the biological activities of oxytocin and its analogs. These should be adapted and optimized for specific research needs.

Rat Uterotonic Assay (In Vivo)

This assay assesses the ability of a substance to induce contractions in the rat uterus in vivo.

Objective: To determine the uterotonic potency of this compound.

Materials:

  • Mature female Sprague-Dawley or Wistar rats (150-200g)

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)

  • Uterine activity recording system (e.g., isometric force transducer, polygraph)

  • Surgical instruments

Procedure:

  • Anesthetize a rat and maintain a stable level of anesthesia.

  • Perform a midline abdominal incision to expose the uterus.

  • Isolate one uterine horn and attach it to an isometric force transducer under slight tension.

  • Record baseline uterine activity for a stabilization period (e.g., 30 minutes).

  • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) in a cumulative dose-dependent manner.

  • Record the contractile responses (frequency and amplitude) of the uterus.

  • A standard oxytocin preparation should be used as a positive control to allow for the calculation of relative potency.

Data Analysis: Construct dose-response curves for both this compound and standard oxytocin. Calculate the ED50 (the dose that produces 50% of the maximal response) for each compound to determine the relative uterotonic potency of this compound.

Avian Vasodepressor Assay

This assay measures the effect of a substance on the blood pressure of a bird, typically a chicken or a rooster. Oxytocin analogs often cause a transient drop in blood pressure in avian species.

Objective: To determine the vasodepressor potency of this compound.

Materials:

  • Adult chickens or roosters

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., sodium pentobarbital)

  • Blood pressure monitoring system (e.g., carotid artery cannulation, pressure transducer, polygraph)

  • Surgical instruments

Procedure:

  • Anesthetize the bird and maintain a stable level of anesthesia.

  • Cannulate the carotid artery for direct blood pressure measurement.

  • Cannulate a wing vein for intravenous administration of the test substance.

  • Record baseline blood pressure for a stabilization period.

  • Administer this compound intravenously as a bolus injection in a dose-dependent manner.

  • Record the resulting changes in blood pressure.

  • Use a standard oxytocin preparation as a positive control.

Data Analysis: Measure the maximum fall in blood pressure for each dose of this compound and the standard. Construct dose-response curves and calculate the relative potency.

Rat Antidiuretic Assay (In Vivo)

This assay evaluates the ability of a substance to inhibit diuresis (urine production) in hydrated rats.

Objective: To determine the antidiuretic potency of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • This compound

  • Saline solution (0.9% NaCl)

  • Water for hydration

  • Metabolic cages for urine collection

  • Urine volume measurement tools (e.g., graduated cylinders)

Procedure:

  • Fast the rats overnight with free access to water.

  • Hydrate the rats by oral administration of warm water (e.g., 2.5% of body weight).

  • Administer this compound subcutaneously (s.c.) or intravenously (i.v.).

  • Place the rats in individual metabolic cages.

  • Collect urine at regular intervals (e.g., every 30 minutes for 2-3 hours).

  • Measure the total urine volume for each rat.

  • A control group receiving only the vehicle (saline) should be included. Arginine vasopressin (AVP) can be used as a positive control.

Data Analysis: Compare the urine output of the this compound-treated group with the control group. Calculate the percentage inhibition of diuresis for each dose and construct a dose-response curve to determine the antidiuretic potency.

Signaling Pathways and Experimental Workflows

The biological effects of oxytocin and its analogs are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). While the specific signaling cascade of this compound has not been detailed, it is presumed to act through the same primary pathways as oxytocin.

Oxytocin Receptor Signaling Pathway

Upon binding of this compound to the OTR, the receptor couples to Gαq/11 proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium is a key mediator of smooth muscle contraction. Additionally, the OTR can also activate other pathways, such as the MAPK and RhoA/Rho kinase pathways.

Oxytocin_Signaling Asp5_OT This compound OTR Oxytocin Receptor (GPCR) Asp5_OT->OTR Gq11 Gαq/11 OTR->Gq11 Activates MAPK MAPK Pathway OTR->MAPK Activates RhoA RhoA/Rho Kinase Pathway OTR->RhoA Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to MAPK->Contraction Contributes to RhoA->Contraction Contributes to

Caption: Oxytocin receptor signaling pathway.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a generalized workflow for conducting an in vivo study with this compound.

InVivo_Workflow Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Baseline Baseline Measurement (e.g., Uterine Activity, BP) Animal_Prep->Baseline Admin This compound Administration (Dose-Response) Baseline->Admin Data_Acq Data Acquisition (Physiological Recording) Admin->Data_Acq Data_Analysis Data Analysis (e.g., ED50 Calculation) Data_Acq->Data_Analysis Conclusion Conclusion (Potency & Efficacy) Data_Analysis->Conclusion

Caption: Generalized in vivo experimental workflow.

Conclusion

This compound is a potent oxytocin analog with demonstrated uterotonic, vasodepressor, and antidiuretic activities. While comprehensive in vivo studies are not widely available, the provided data and generalized protocols offer a solid foundation for further research. The presumed mechanism of action via the oxytocin receptor and its associated signaling pathways suggests that this compound may have a wide range of physiological effects that warrant more detailed investigation. Researchers are encouraged to adapt the outlined protocols to their specific experimental needs and to contribute to a more thorough understanding of the in vivo pharmacology of this compound.

References

[Asp5]-Oxytocin: A Technical Guide for Endocrine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), where the asparagine residue at position 5 has been replaced by aspartic acid. This modification has resulted in a potent agonist of the oxytocin receptor, making it a valuable tool for research in endocrinology.[1][2] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, relevant experimental protocols, and the signaling pathways it activates. While specific quantitative binding and functional data for this compound are limited in publicly available literature, this guide consolidates the existing knowledge and provides standardized protocols for its characterization.

Pharmacological Profile

This compound is recognized as the first neurohypophyseal hormone analogue with a substitution at the 5-position to exhibit significant biological activity.[1] It demonstrates a high affinity for the uterotonic receptor and possesses an intrinsic activity identical to that of native oxytocin.[1]

Biological Activities

In vitro and in vivo studies have demonstrated several biological activities of this compound:

  • Rat Uterotonic Activity: this compound induces uterine contractions in vitro, an effect that is enhanced in the presence of magnesium ions (Mg²⁺).[1][2] The uterotonic potency has been reported as 20.3 units/mg.[1]

  • Avian Vasodepressor Activity: It exhibits vasodilator effects in avian models, with a reported potency of 41 units/mg.[1]

  • Rat Antidiuretic Activity: this compound also shows weak antidiuretic effects in rats, with a potency of 0.14 units/mg.[1]

Data Presentation

Due to the limited availability of specific binding affinity (Ki/Kd) and functional potency (EC50/IC50) data for this compound in the public domain, a comprehensive quantitative comparison table cannot be provided at this time. The table below summarizes the reported biological activities.

Biological ActivitySpecies/ModelPotency (units/mg)Reference
UterotonicRat20.3[1]
VasodepressorAvian41[1]
AntidiureticRat0.14[1]

Signaling Pathways

This compound, acting as an oxytocin receptor agonist, is presumed to activate the same signaling pathways as endogenous oxytocin. The primary pathway involves the coupling of the oxytocin receptor to Gq/11 proteins. This initiates a cascade leading to an increase in intracellular calcium concentration and subsequent physiological effects, such as smooth muscle contraction.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ (Increased) ER->Ca_cyto Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates PKC->Contraction Modulates Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing OTR) incubate 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [³H]-Oxytocin) - Unlabeled this compound (competitor) prep->incubate separate 3. Separation (e.g., Filtration to separate bound and free radioligand) incubate->separate detect 4. Detection (e.g., Scintillation counting) separate->detect analyze 5. Data Analysis (Determine Ki or IC50) detect->analyze Calcium_Mobilization_Workflow seed 1. Cell Seeding (e.g., CHO-OTR cells in a 96-well plate) load 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fura-2 AM) seed->load stimulate 3. Stimulation (Add increasing concentrations of this compound) load->stimulate measure 4. Fluorescence Measurement (Monitor changes in fluorescence intensity over time) stimulate->measure analyze 5. Data Analysis (Determine EC50) measure->analyze

References

An In-depth Technical Guide to [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Asp5]-Oxytocin, an analogue of the neurohypophyseal hormone oxytocin (B344502), is distinguished by the substitution of asparagine with aspartic acid at position 5. This modification has been a subject of scientific inquiry to understand the structure-activity relationships of oxytocin and its receptor interactions. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its synthesis, biological activities, and the associated signaling pathways. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in various physiological processes, most notably in uterine contractions during parturition and in lactation.[1] Its diverse functions have spurred extensive research into its analogues to explore and potentially modulate its biological effects. This compound is one such analogue that has demonstrated significant biological activity, making it a molecule of interest for understanding the nuances of oxytocin receptor activation and signaling. This guide synthesizes the available data on this compound, presenting it in a structured and accessible format for the scientific community.

Synthesis of this compound

The synthesis of this compound, like other oxytocin analogues, is typically achieved through solid-phase peptide synthesis (SPPS).[2][3][4][5] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Solid-Phase Peptide Synthesis Protocol

Key Steps in SPPS of this compound:

  • Resin Preparation: A suitable resin, such as a Rink Amide resin, is used as the solid support.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (in this case, Fmoc-Asp(OtBu)-OH at position 5) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeating the Cycle: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Oxidative Cyclization: The linear peptide is then subjected to oxidative cyclization to form the disulfide bond between the two cysteine residues, yielding the final cyclic this compound.

  • Purification: The crude peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Synthesis_Workflow Resin Resin Preparation Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including Fmoc-Asp(OtBu)-OH) Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection for next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage after final amino acid Cyclization Oxidative Cyclization Cleavage->Cyclization Purification Purification (RP-HPLC) Cyclization->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the solid-phase synthesis of this compound.

Biological Activities and Quantitative Data

This compound has been shown to possess a range of biological activities, retaining a significant degree of the functionality of native oxytocin.[1]

Uterine Contractions

This compound is a potent stimulator of uterine contractions in vitro.[1] This uterotonic activity is a hallmark of oxytocin and its agonists. The presence of Mg2+ has been noted to enhance these contractions.[1]

Other Biological Activities

Beyond its effects on the uterus, this compound has been reported to exhibit:

  • Avian Vasodilator Effects: It causes vasodilation in avian species.[1]

  • Rat Antidiuretic Effects: It demonstrates antidiuretic properties in rats.[1]

Quantitative Potency

The potencies of this compound in various bioassays have been quantified, providing a basis for comparison with native oxytocin and other analogues.

Biological ActivityPotency (units/mg)Reference
Rat Uterotonic20.3[1]
Avian Vasodepressor41[1]
Rat Antidiuretic0.14[1]
Receptor Binding Affinity

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the key bioassays used to characterize this compound.

Rat Uterotonic Assay

This in vitro assay measures the contractile response of isolated rat uterine tissue to a substance.

Protocol Outline:

  • Tissue Preparation: A uterine horn is isolated from a rat pre-treated with estrogen to sensitize the tissue. The horn is suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Apparatus Setup: The uterine strip is attached to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath until regular, spontaneous contractions are observed.

  • Dose-Response Curve: Increasing concentrations of a standard oxytocin solution are added to the bath to establish a dose-response curve.

  • Testing of this compound: The uterine tissue is exposed to various concentrations of this compound, and the resulting contractions are recorded.

  • Data Analysis: The contractile responses (amplitude and frequency) are measured and compared to those induced by the standard oxytocin to determine the relative potency.

Avian Vasodilator Assay

This in vivo assay measures the change in blood pressure in an anesthetized bird in response to the test substance.

Protocol Outline:

  • Animal Preparation: A chicken or other suitable bird is anesthetized.

  • Cannulation: A carotid artery is cannulated to measure blood pressure, and a brachial or femoral vein is cannulated for drug administration.

  • Blood Pressure Recording: Baseline blood pressure is recorded.

  • Administration of this compound: A known dose of this compound is administered intravenously.

  • Data Analysis: The resulting change in blood pressure (vasodilation leading to a drop in pressure) is recorded and quantified.

Rat Antidiuretic Assay

This in vivo assay assesses the ability of a substance to reduce urine output in rats.

Protocol Outline:

  • Animal Preparation: Rats are typically water-loaded to induce diuresis.

  • Urine Collection: The rats are placed in metabolic cages that allow for the collection of urine.

  • Administration of this compound: A known dose of this compound is administered (e.g., subcutaneously or intraperitoneally).

  • Data Analysis: Urine volume is measured over a specific time period and compared to that of control animals to determine the antidiuretic effect.

Signaling Pathways of this compound

The biological effects of this compound are mediated through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The signaling cascade initiated by the activation of the OTR is complex and involves multiple downstream effectors.

Oxytocin Receptor Activation and G-Protein Coupling

Upon binding of this compound to the OTR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The OTR is known to couple primarily to Gq/11 and Gi proteins.[7][8][9]

G_Protein_Coupling Asp5_OT This compound OTR Oxytocin Receptor (OTR) Asp5_OT->OTR Gq11 Gαq/11 OTR->Gq11 activates Gi Gαi OTR->Gi activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits

Caption: Initial signaling events following this compound binding to its receptor.

Downstream Signaling Cascades

Activation of Gq/11 by the this compound-bound OTR leads to the stimulation of Phospholipase C (PLC).[7][10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11][12][13][14] The resulting increase in intracellular Ca2+ is a key event in mediating many of the physiological effects of oxytocin, including uterine muscle contraction. DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, further modulating cellular responses.[15]

The coupling to Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Downstream_Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca2+ (increase) ER->Ca2 releases Ca2->PKC co-activates Contraction Uterine Contraction Ca2->Contraction Cellular_Response Other Cellular Responses PKC->Cellular_Response phosphorylates targets

Caption: The PLC-IP3-Ca2+ signaling pathway activated by this compound.

Conclusion

This compound stands as a noteworthy analogue of oxytocin, retaining significant biological activity and providing valuable insights into the structure-function relationships of this important hormone. Its ability to potently stimulate uterine contractions and exhibit other oxytocic effects underscores the critical role of the peptide backbone and the permissiveness of certain substitutions at position 5. The elucidation of its signaling pathways, primarily through the Gq/11-PLC-Ca2+ cascade, further solidifies our understanding of how oxytocin and its analogues exert their physiological effects. While more detailed quantitative data on its receptor binding kinetics and downstream signaling potencies would be beneficial, the existing literature clearly establishes this compound as a key tool for researchers in pharmacology and medicinal chemistry. This guide provides a foundational resource to stimulate further investigation into this and other oxytocin analogues, with the ultimate goal of developing novel therapeutics with tailored pharmacological profiles.

References

Methodological & Application

Application Note: Purification of Synthetic [Asp5]-Oxytocin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophysial hormone oxytocin (B344502), where the asparagine residue at position 5 is replaced by aspartic acid.[1][2][3] This modification imparts significant biological activity, making it a subject of interest in research and drug development.[1][2][3] The production of high-purity this compound is essential for accurate in-vitro and in-vivo studies. Solid-phase peptide synthesis (SPPS) is a common method for producing such peptides.[4][5][6] Following synthesis and cleavage from the resin, the crude peptide mixture contains the target peptide along with various impurities such as deletion sequences, incompletely deprotected peptides, and other side-products.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic peptides.[7] This method separates molecules based on their hydrophobicity, enabling the efficient removal of impurities and yielding a highly purified final product.[7] This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC.

Experimental Protocol

This protocol outlines a general method for the purification of crude synthetic this compound. Optimization may be required based on the specific impurity profile of the crude peptide mixture.

1. Materials and Reagents

  • Crude synthetic this compound powder

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative C18 reverse-phase HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • 0.45 µm syringe filters

2. Sample Preparation

  • Dissolve the crude this compound powder in a minimal volume of Mobile Phase A (see below) to create a concentrated stock solution.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7]

3. Preparative HPLC Conditions

The following conditions are a recommended starting point for the purification of this compound.

ParameterRecommended Setting
Column Preparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection UV at 220 nm or 280 nm
Column Temperature Ambient or 40°C[8]
Injection Volume Dependent on column loading capacity and sample concentration

Gradient Elution Program (Preparative)

Time (minutes)% Mobile Phase B
010
510
6550
70100
75100
8010

4. Fraction Collection and Analysis

  • Collect fractions corresponding to the major peak, which should be the this compound peptide.

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

5. Analytical HPLC Conditions for Purity Assessment

ParameterRecommended Setting
Column Analytical C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1 mL/min[8]
Detection UV at 220 nm[8]
Column Temperature 40°C[8]
Injection Volume 20 µL

Gradient Elution Program (Analytical)

Time (minutes)% Mobile Phase B
05
3060
35100
40100
455

6. Lyophilization

Lyophilize the pooled, high-purity fractions to obtain the final purified this compound as a white, fluffy powder.

Data Presentation

Table 1: Preparative HPLC Run Summary (Example Data)

ParameterValue
Crude Peptide Loaded 200 mg
Main Peak Retention Time 45.2 min
Number of Fractions Collected 20
Purity of Pooled Fractions >98.5%
Final Yield 85 mg
Overall Recovery 42.5%

Table 2: Analytical HPLC Purity Analysis of Pooled Fractions

Fraction NumberRetention Time (min)Peak Area (%)Purity (%)
1225.898.698.6
1325.899.199.1
1425.998.898.8
Pooled Sample 25.8 98.9 >98.5%

Visualizations

Workflow for the Purification of Synthetic this compound

G cluster_0 Synthesis and Pre-Purification cluster_1 Purification and Analysis sp_synthesis Solid-Phase Peptide Synthesis of this compound cleavage Cleavage from Resin and Side-Chain Deprotection sp_synthesis->cleavage crude_peptide Crude Peptide Mixture cleavage->crude_peptide sample_prep Sample Preparation: Dissolution and Filtration crude_peptide->sample_prep prep_hplc Preparative RP-HPLC sample_prep->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical RP-HPLCfor Purity Check fraction_collection->analytical_hplc pooling Pooling of High-Purity Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound (>98%) lyophilization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of HPLC Purification Steps

G start Crude Peptide process Injection Separation on C18 Column UV Detection Fractionation start->process:f0 analysis Purity Analysis (Analytical HPLC) Pooling of Pure Fractions process:f3->analysis:f0 end Pure this compound analysis:f1->end

Caption: Key stages in the HPLC purification and analysis process.

References

Mass Spectrometry Analysis of [Asp5]-Oxytocin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), where the asparagine residue at position 5 is replaced by aspartic acid. This modification can influence the peptide's biological activity, receptor binding affinity, and pharmacokinetic properties. Accurate and sensitive quantification of this compound in biological matrices is crucial for preclinical and clinical research, as well as for quality control in pharmaceutical manufacturing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive platform for the analysis of this compound. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound, along with relevant quantitative data and a depiction of the associated signaling pathway.

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters and expected performance characteristics for the analysis of this compound, based on established methods for oxytocin analysis.

ParameterValueReference
Analyte This compoundN/A
Molecular Formula C₄₃H₆₅N₁₁O₁₃S₂N/A
Monoisotopic Mass 1007.4205 DaN/A
Precursor Ion (m/z) 1008.4 [M+H]⁺N/A
Primary Fragment Ion (m/z) 723.3 (b₆ ion)[1]
Secondary Fragment Ion (m/z) To be determined empiricallyN/A
Lower Limit of Quantification (LLOQ) Expected to be in the low pg/mL range (e.g., 10 pg/mL) in plasma[1]
Linear Dynamic Range Expected to be over three orders of magnitude (e.g., 10 - 20,000 pg/mL)[1]
Internal Standard (IS) Stable isotope-labeled this compound or Oxytocin (e.g., ¹³C, ¹⁵N labeled)N/A

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted from established methods for oxytocin extraction from biological matrices and is suitable for this compound.[2]

Materials:

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Phosphoric acid (H₃PO₄)

  • Formic acid (FA)

  • Deionized water

  • Oasis HLB 96-well Solid Phase Extraction (SPE) plate

  • Internal Standard (IS) solution (stable isotope-labeled this compound or a related analogue)

Procedure:

  • Protein Precipitation:

    • To 200 µL of human plasma, add the internal standard.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 10 seconds.

    • Centrifuge at 4,000 RPM for 15 minutes at room temperature.

  • Solid Phase Extraction (SPE):

    • Dilute 200 µL of the supernatant with 1.8 mL of 4% H₃PO₄ in deionized water.

    • Condition the Oasis HLB 96-well plate with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Load the diluted supernatant onto the SPE plate.

    • Wash the wells with 1 mL of 5% methanol in deionized water.

    • Elute the analyte with two 100 µL aliquots of 90% acetonitrile in deionized water containing 0.1% formic acid.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 5% acetonitrile in deionized water with 0.1% formic acid.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 10 µL

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    11.0 90
    11.1 95
    13.0 95
    13.1 5

    | 15.0 | 5 |

MS Method:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: 1008.4 -> 723.3 (quantifier), second transition to be determined for confirmation.

    • Internal Standard: To be determined based on the specific IS used.

  • Collision Energy and Cone Voltage: These parameters should be optimized for this compound to achieve the best signal intensity. For oxytocin, a collision energy of around 28 V is a good starting point.[1]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge spe Solid Phase Extraction (Oasis HLB) centrifuge->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc HPLC Separation recon->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for the analysis of this compound.

This compound Signaling Pathway

This compound is expected to act as an agonist at the oxytocin receptor, initiating a signaling cascade similar to that of native oxytocin.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_response Cellular Responses OTR Oxytocin Receptor (GPCR) Gq Gαq OTR->Gq Activates Gi Gαi OTR->Gi Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces Gq->PLC Activates Rho Rho Kinase Pathway Gq->Rho Activates Gi->AC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Stores IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Calmodulin MAPK MAPK Pathway CaM->MAPK Contraction Smooth Muscle Contraction CaM->Contraction PKC->MAPK Gene Gene Transcription MAPK->Gene Proliferation Cell Proliferation MAPK->Proliferation Rho->Contraction Ca_ER->CaM Ca²⁺ Activates Asp5_Oxy This compound Asp5_Oxy->OTR Binds

Caption: this compound signaling cascade.

References

In vitro bioassay for [Asp5]-Oxytocin uterine contraction

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the In Vitro Bioassay of [Asp5]-Oxytocin on Uterine Contraction

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxytocin (B344502) is a neuropeptide hormone critical for regulating uterine contractions during labor and lactation.[1][2] Its analogs, such as this compound, are of significant interest in pharmaceutical research for their potential as therapeutic agents to either induce labor or manage postpartum hemorrhage.[3] Evaluating the uterotonic activity of these compounds is a crucial step in their preclinical development.

This document provides a detailed protocol for an in vitro bioassay to quantify the contractile effect of this compound on uterine smooth muscle tissue. The primary method described is the isolated organ bath technique, a robust and physiologically relevant assay system for studying myometrial contractility.[3][4] This method allows for the direct measurement of various contraction parameters, including force, frequency, and duration, providing a comprehensive profile of the test compound's efficacy.[4]

Principle of the Assay

The bioassay relies on the direct application of this compound to isolated uterine muscle strips maintained in a controlled physiological environment.[1][4] Like oxytocin, this compound is expected to bind to and activate Oxytocin Receptors (OXTR) on the surface of myometrial smooth muscle cells.[1][5] This receptor activation initiates a downstream signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction, which is measured by a force transducer.[6][7][8] By recording the dose-dependent effects, the potency and efficacy of this compound can be determined and compared to that of native oxytocin.

This compound Signaling Pathway in Uterine Myocytes

Activation of the Oxytocin Receptor (OXTR), a G-protein coupled receptor (GPCR), by an agonist like this compound primarily triggers the Gαq signaling pathway.[6][8] This cascade leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium (Ca2+).[6][7] The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK).[8][9] MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7][9]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OXTR This compound (Agonist) Receptor Oxytocin Receptor (OXTR) OXTR->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds Ca ↑ [Ca²⁺]i SR->Ca Releases Ca²⁺ Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin experimental_workflow start Start tissue_acq 1. Tissue Acquisition (Human or Rat Myometrium) start->tissue_acq strip_prep 2. Myometrial Strip Preparation (Dissect fine strips) tissue_acq->strip_prep mounting 3. Organ Bath Mounting (Attach strip to force transducer) strip_prep->mounting equilibration 4. Equilibration (Superfuse with PSS at 37°C for 2-3h) mounting->equilibration agonist_add 5. Agonist Addition (Add cumulative doses of this compound) equilibration->agonist_add data_rec 6. Data Recording (Measure force, frequency, duration) agonist_add->data_rec analysis 7. Data Analysis (Calculate Motility Index, generate dose-response curve) data_rec->analysis end End analysis->end

References

Application Notes and Protocols: Studying [Asp5]-Oxytocin on Isolated Rat Uterus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin (B344502), notable for being the first analog with a substitution at the 5-position to retain significant biological activity.[1][2] It demonstrates potent uterotonic effects in vitro, making the isolated rat uterus preparation an essential tool for characterizing its pharmacological properties.[1][2][3] Studies have shown that this compound not only has a high affinity for the oxytocin receptor but also possesses an intrinsic activity identical to that of oxytocin.[1][2] Its contractile effects on the uterus are reportedly enhanced in the presence of magnesium ions (Mg²⁺).[1][2][3] These application notes provide a detailed protocol for evaluating the uterotonic activity of this compound on the isolated rat uterus.

Quantitative Data Summary

The following table summarizes the reported uterotonic potency of this compound, providing a basis for experimental design and comparison.

CompoundReported Rat Uterotonic Potency (units/mg)Key Characteristics
This compound 20.3[1][2]- Intrinsic activity identical to oxytocin.[1][2] - Effects are enhanced by Mg²⁺.[1][2]
Oxytocin ~450-500- Endogenous uterotonic agent.

Note: The potency of oxytocin is a standard reference value. The potency of this compound suggests it is a potent analog, though less so than the native hormone.

Experimental Protocol: Isolated Rat Uterus Assay

This protocol details the methodology for assessing the contractile response of isolated rat uterine tissue to this compound.

1. Animal Preparation and Tissue Dissection:

  • Animal Model: Use adult female Wistar or Sprague-Dawley rats (150-200g). To increase the sensitivity of the uterus to oxytocin, the rats can be pre-treated with estrogen (e.g., stilbestrol or estradiol (B170435) benzoate) 18-24 hours before the experiment. This upregulates oxytocin receptor expression.

  • Euthanasia: Humanely euthanize the rat using a method approved by the institutional animal care and use committee (IACUC), such as CO₂ asphyxiation followed by cervical dislocation.

  • Dissection: Immediately expose the abdominal cavity and locate the bicornuate uterus. Carefully dissect both uterine horns, removing surrounding fatty and connective tissues. Place the isolated horns in a petri dish containing warm, oxygenated physiological salt solution (PSS).

2. Preparation of Uterine Strips:

  • Separate the two uterine horns.

  • Cut longitudinal strips of approximately 1.5-2.0 cm in length and 0.2-0.4 cm in width from each horn.

  • Tie sutures to each end of the uterine strip. One suture will be used to attach the tissue to a fixed hook in the organ bath, and the other to connect to a force-displacement transducer.

3. Experimental Setup (Isolated Organ Bath):

  • Organ Bath: Use a standard isolated organ bath system with a capacity of 10-25 mL per chamber. The bath should be jacketed to maintain a constant temperature of 37°C.

  • Physiological Salt Solution (PSS): De Jalon's solution is commonly used for isolated rat uterus experiments. Its composition is as follows (in g/L): NaCl 9.0, KCl 0.42, CaCl₂ 0.06, NaHCO₃ 0.5, Glucose 0.5. The solution should be freshly prepared and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂ to maintain a pH of approximately 7.4.

  • Transducer and Recording System: Connect the uterine strip to an isometric force-displacement transducer. The transducer will be linked to a data acquisition system to record changes in muscle tension.

4. Experimental Procedure:

  • Mounting: Mount the uterine strip in the organ bath chamber containing pre-warmed and aerated PSS. Attach the bottom suture to the fixed hook and the top suture to the transducer.

  • Equilibration: Apply an initial resting tension of approximately 1.0 gram. Allow the tissue to equilibrate for at least 45-60 minutes. During this period, replace the PSS every 15 minutes to remove metabolic waste products and any endogenous substances. Spontaneous contractions may be observed during this time.

  • Standardization: After equilibration, elicit a maximal contraction by adding a high concentration of KCl (e.g., 40-80 mM) to the bath. This serves as a reference for normalizing the responses to the test compounds. Wash the tissue thoroughly and allow it to return to baseline.

5. Dose-Response Curve for this compound:

  • Drug Preparation: Prepare a stock solution of this compound in distilled water or an appropriate buffer. Make serial dilutions to obtain the desired concentration range for the experiment. Based on the known potency, a starting concentration in the nanomolar range is recommended.

  • Cumulative Dosing: Once a stable baseline is achieved after the KCl standardization and washout, add this compound to the organ bath in a cumulative manner. Start with the lowest concentration and increase it stepwise once the response to the previous concentration has reached a plateau.

  • Data Recording: Record the contractile response (increase in tension) at each concentration. The response is typically measured as the amplitude of contractions or the area under the curve.

  • Control: In a parallel experiment, generate a dose-response curve for standard oxytocin to serve as a positive control and for comparative analysis.

6. Data Analysis:

  • Normalization: Express the contractile response to each concentration of this compound as a percentage of the maximal contraction induced by KCl.

  • Dose-Response Curve: Plot the normalized response against the logarithm of the molar concentration of this compound.

  • Pharmacological Parameters: From the dose-response curve, determine the following parameters:

    • EC₅₀ (half-maximal effective concentration): The concentration of this compound that produces 50% of the maximal response.

    • Eₘₐₓ (maximal effect): The maximum contractile response produced by this compound.

    • Potency (pD₂): The negative logarithm of the EC₅₀.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound and the experimental workflow for the isolated rat uterus assay.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OTR Oxytocin Receptor (OTR) Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i SR->Ca_cyto Releases Ca_SR Ca²⁺ Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to PKC->Contraction Contributes to Asp5_OT This compound Asp5_OT->OTR Binds to

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Estrogen-Primed Rat B Dissect Uterine Horns A->B C Cut Longitudinal Strips (1.5-2.0 cm) B->C D Tie Sutures to Both Ends C->D E Mount Strip in Organ Bath (37°C, De Jalon's Solution, 95% O₂/5% CO₂) D->E F Apply 1.0g Resting Tension E->F G Equilibrate for 45-60 min (Wash every 15 min) F->G H Standardize with High KCl G->H I Wash and Return to Baseline H->I J Generate Cumulative Dose-Response Curve for this compound I->J K Record Contractile Force J->K L Normalize Data to KCl Response K->L M Plot Log Concentration vs. Response L->M N Calculate EC₅₀, Eₘₐₓ, and pD₂ M->N

Caption: Experimental workflow for the isolated rat uterus assay.

References

Application Notes and Protocols for [Asp5]-Oxytocin in Vasodilation Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), where the asparagine residue at position 5 is replaced by aspartic acid. This modification has been shown to result in a compound with significant biological activity, including effects on vascular tone. These application notes provide a comprehensive overview of the use of this compound in experimental models of vasodilation, detailing its mechanism of action, relevant protocols for in vivo and ex vivo studies, and a summary of available quantitative data. The information is intended to guide researchers in designing and executing experiments to investigate the vasodilatory properties of this oxytocin analogue.

Mechanism of Action: Signaling Pathway of this compound-Induced Vasodilation

This compound, similar to native oxytocin, is believed to elicit its vasodilatory effects primarily through the activation of oxytocin receptors on endothelial cells. This initiates a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator. The key steps in this pathway are illustrated in the diagram below.

G cluster_EC Endothelial Cell cluster_SMC Vascular Smooth Muscle Cell Asp5_OT This compound OTR Oxytocin Receptor (OTR) Asp5_OT->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release CaM Calmodulin (CaM) Ca2_release->CaM Activates eNOS_active eNOS (active) CaM->eNOS_active Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_inactive->eNOS_active L_Arg L-Arginine eNOS_active->L_Arg Converts NO Nitric Oxide (NO) L_Arg->NO NO_diffuses NO (diffuses from Endothelium) NO->NO_diffuses sGC Soluble Guanylyl Cyclase (sGC) NO_diffuses->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP_active Myosin Light Chain Phosphatase (MLCP) (active) PKG->MLCP_active Activates MLC_P Myosin Light Chain (Phosphorylated) MLCP_active->MLC_P Dephosphorylates MLC Myosin Light Chain (Dephosphorylated) MLC_P->MLC Contraction Contraction MLC_P->Contraction Relaxation Relaxation MLC->Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

The binding of this compound to its G-protein coupled receptor (GPCR) on the endothelial cell surface activates Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K)[1]. PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The increased cytosolic Ca²⁺, along with the activation of the PI3K/Akt pathway, leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS)[1]. Activated eNOS catalyzes the conversion of L-arginine to nitric oxide (NO)[1]. NO, a gaseous signaling molecule, then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn promotes the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Quantitative Data

Biological ActivitySpecies/ModelPotency (units/mg)Reference
Avian Vasodilator Avian (specific species not detailed)41[2]
Rat UteroconstrictorRat (in vitro)20.3[2]
Rat AntidiureticRat0.14[2]

Experimental Protocols

The following protocols provide a framework for assessing the vasodilatory effects of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Rat Aortic Rings

This protocol describes the methodology for evaluating the vasodilatory properties of this compound on isolated segments of the rat thoracic aorta.

Materials and Reagents:

  • This compound

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose. The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ (carbogen) to maintain a pH of 7.4.

  • Phenylephrine (B352888) (PE) or other vasoconstrictor (e.g., Norepinephrine)

  • Acetylcholine (B1216132) (ACh)

  • L-NAME (Nω-nitro-L-arginine methyl ester hydrochloride) - NOS inhibitor (optional)

  • Indomethacin (B1671933) - Cyclooxygenase inhibitor (optional)

  • Atosiban - Oxytocin/Vasopressin V1a receptor antagonist (optional)

  • Distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Equipment:

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Dissecting microscope

  • Surgical instruments (forceps, scissors)

  • Carbogen (B8564812) gas tank with regulator

Experimental Workflow:

G A Aorta Isolation and Preparation B Ring Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability & Endothelium Integrity Check C->D E Pre-contraction with Phenylephrine (PE) D->E F Cumulative Addition of This compound E->F G Data Recording (Tension Change) F->G H Data Analysis (Dose-Response Curve) G->H

Caption: Experimental workflow for the ex vivo vasodilation assay.

Procedure:

  • Preparation of Solutions:

    • Prepare fresh KHS and bubble with carbogen for at least 30 minutes before and throughout the experiment. Maintain the temperature at 37°C.

    • Prepare a stock solution of this compound in distilled water or a suitable solvent like DMSO. Subsequent dilutions should be made in KHS.

    • Prepare stock solutions of phenylephrine and acetylcholine in distilled water.

  • Isolation and Mounting of Aortic Rings:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold KHS.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

    • Mount the aortic rings in the chambers of an organ bath system filled with KHS at 37°C and continuously gassed with carbogen. The rings are suspended between two L-shaped stainless steel hooks.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the KHS every 15-20 minutes.

    • After equilibration, test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Wash the rings with KHS and allow them to return to the baseline tension.

    • To check for endothelium integrity, pre-contract the rings with phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates an intact endothelium.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline.

    • Induce a stable submaximal contraction with phenylephrine (to approximately 50-70% of the maximal KCl-induced contraction).

    • Once the contraction plateau is reached, cumulatively add this compound at increasing concentrations (e.g., from 10⁻¹² M to 10⁻⁶ M) to the organ bath.

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • The relaxation induced by this compound is expressed as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).

Optional Mechanistic Studies:

  • To investigate the role of nitric oxide, pre-incubate the aortic rings with a NOS inhibitor like L-NAME (e.g., 100 µM) for 20-30 minutes before pre-contracting with phenylephrine.

  • To investigate the involvement of prostaglandins, pre-incubate with a cyclooxygenase inhibitor like indomethacin (e.g., 10 µM).

  • To confirm the involvement of the oxytocin receptor, pre-incubate with an antagonist like atosiban.

Protocol 2: In Vivo Avian Vasodepressor Assay

This protocol is a generalized procedure for assessing the vasodepressor (vasodilatory) effects of this compound in an avian model, as this is a historically reported activity.

Materials and Reagents:

  • This compound

  • Adult chickens or other suitable avian species

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparinized saline

  • Standard vasodepressor agent (e.g., acetylcholine or a standard oxytocin preparation) for comparison

Equipment:

  • Blood pressure transducer and recording system

  • Cannulation equipment (catheters, cannulas)

  • Infusion pump

  • Surgical instruments

  • Animal scale

Procedure:

  • Animal Preparation:

    • Anesthetize the bird with a suitable anesthetic.

    • Cannulate the carotid artery or another suitable artery for blood pressure measurement. Connect the cannula to a pressure transducer.

    • Cannulate the jugular vein or a brachial vein for intravenous administration of the test substance.

    • Administer heparinized saline to prevent blood clotting in the cannulas.

    • Allow the animal's blood pressure to stabilize before starting the assay.

  • Assay Procedure:

    • Record the baseline blood pressure for a stable period.

    • Administer a known dose of a standard vasodepressor agent to confirm the responsiveness of the preparation.

    • After the blood pressure returns to baseline, administer a specific dose of this compound intravenously.

    • Record the change in blood pressure (the depressor response).

    • Administer a series of graded doses of this compound to establish a dose-response relationship. Allow sufficient time between doses for the blood pressure to return to baseline.

    • The vasodepressor activity of this compound can be compared to that of a standard oxytocin preparation to determine its relative potency.

  • Data Analysis:

    • Measure the maximum fall in mean arterial blood pressure for each dose of this compound.

    • Plot the decrease in blood pressure against the logarithm of the dose of this compound to construct a dose-response curve.

    • The potency can be expressed in terms of the dose required to produce a specific depressor response or by comparing the dose-response curve to that of a standard.

Conclusion

This compound presents as a promising candidate for studying the vasodilatory effects of oxytocin analogues. The provided protocols for ex vivo and in vivo studies offer a solid foundation for researchers to investigate its mechanism and potency. The primary signaling pathway is believed to involve the activation of the endothelial PI3K/Akt/eNOS pathway, leading to nitric oxide-mediated vasorelaxation. Further research is warranted to establish a detailed dose-response profile and to fully elucidate the therapeutic potential of this compound in cardiovascular applications.

References

Application Notes and Protocols for [Asp5]-Oxytocin in Neurohypophyseal Hormone Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin, also known as Aspartocin, is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502). It is distinguished by the substitution of asparagine with aspartic acid at position 5. This modification has rendered this compound a valuable tool for researchers studying the structure-activity relationships of neurohypophyseal hormones and their interactions with oxytocin (OTR) and vasopressin (AVPR) receptors. This compound is recognized as the first 5-position analogue of oxytocin to exhibit significant biological activity, retaining a high affinity for the uterotonic receptor and displaying an intrinsic activity identical to that of oxytocin[1][2]. Its biological activities include inducing uterine contractions, vasodilation, and antidiuretic effects[1][2].

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its pharmacological properties, detailed experimental protocols for its characterization, and a depiction of the relevant signaling pathways.

Data Presentation: Pharmacological Profile of this compound

LigandReceptorParameterValueSpecies/TissueReference
This compound OxytocinUterotonic Potency20.3 units/mgRat[1][2]
Vasopressin (V1a)Avian Vasodepressor Potency41 units/mgAvian[1][2]
Vasopressin (V2)Antidiuretic Potency0.14 units/mgRat[1][2]
Oxytocin OxytocinBinding Affinity (Kd)~0.76 nMHuman Uterine Smooth Muscle Cells
Vasopressin (V1a)Binding Affinity (Ki)~20 nMMouse

Signaling Pathways

Activation of the oxytocin receptor by agonists such as this compound primarily initiates the Gq/11 protein signaling cascade. This pathway is crucial for many of the physiological effects of oxytocin, including smooth muscle contraction.

OTR_Signaling cluster_membrane Plasma Membrane OTR Oxytocin Receptor (OTR) G_protein Gq/11 OTR->G_protein Activates Asp5_OT This compound Asp5_OT->OTR Binds PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Activates Ca²⁺-dependent Pathways PKC->Cellular_Response Phosphorylates Target Proteins

Oxytocin Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound at neurohypophyseal hormone receptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor (HEK-OTR)

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radioligand: [3H]-Oxytocin

  • Unlabeled this compound

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Culture HEK-OTR cells to confluence.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Oxytocin (at a final concentration near its Kd), and 50 µL of varying concentrations of unlabeled this compound.

    • For total binding, add 50 µL of assay buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled oxytocin.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • Incubate at 30°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (HEK-OTR cells) start->prepare_membranes setup_assay Set up 96-well Plate (Radioligand, this compound, Buffers) prepare_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubate Incubate (30°C, 60 min) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (IC50, Ki calculation) scintillation_count->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This assay measures the functional potency of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human oxytocin receptor (CHO-OTR)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • This compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed CHO-OTR cells into 96- or 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Assay:

    • Prepare serial dilutions of this compound in HBSS.

    • Place the cell plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject the this compound dilutions into the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration of this compound.

    • Plot the change in fluorescence against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Assay_Workflow start Start plate_cells Plate CHO-OTR Cells in 96/384-well plate start->plate_cells load_dye Load Cells with Fluo-4 AM plate_cells->load_dye incubate Incubate (37°C and RT) load_dye->incubate measure_fluorescence Measure Fluorescence (Baseline, Inject [Asp5]-OT, Record) incubate->measure_fluorescence data_analysis Data Analysis (EC50 calculation) measure_fluorescence->data_analysis end End data_analysis->end

Calcium Mobilization Assay Workflow
In Vitro Rat Uterine Contraction Assay

This bioassay directly measures the physiological effect of this compound on smooth muscle contraction.

Materials:

  • Female Wistar rats (non-pregnant or in estrus)

  • De Jalon's solution (physiological salt solution)

  • This compound

  • Organ bath with an isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a rat and dissect the uterine horns.

    • Place the uterine horns in cold De Jalon's solution.

    • Cut a segment of the uterine horn and mount it in the organ bath containing De Jalon's solution at 37°C, bubbled with 95% O2 / 5% CO2.

    • Apply a resting tension of 1g and allow the tissue to equilibrate for at least 60 minutes.

  • Assay:

    • Record the baseline spontaneous contractions.

    • Add cumulative concentrations of this compound to the organ bath.

    • Allow the tissue to respond to each concentration until a stable contraction is achieved before adding the next concentration.

    • After the final concentration, wash the tissue with fresh De Jalon's solution to return to baseline.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions at each concentration of this compound.

    • Plot the contractile response (e.g., increase in tension) against the log concentration of this compound.

    • Determine the EC50 value from the resulting dose-response curve.

Uterine_Assay_Workflow start Start prepare_tissue Prepare Rat Uterine Horn Segment start->prepare_tissue mount_tissue Mount Tissue in Organ Bath and Equilibrate prepare_tissue->mount_tissue record_baseline Record Baseline Contractions mount_tissue->record_baseline add_agonist Add Cumulative Concentrations of This compound record_baseline->add_agonist record_response Record Contractile Response add_agonist->record_response data_analysis Data Analysis (Dose-Response Curve, EC50) record_response->data_analysis end End data_analysis->end

In Vitro Uterine Contraction Assay

Conclusion

This compound serves as a potent and effective tool for the investigation of neurohypophyseal hormone receptors. Its distinct pharmacological profile, characterized by high uterotonic activity, allows for detailed structure-activity relationship studies and the probing of receptor function. The provided protocols offer robust methods for characterizing the binding and functional activity of this compound and other analogues at the oxytocin and vasopressin receptors, thereby facilitating further research and drug development in this area.

References

Application of [Asp5]-Oxytocin in G-protein coupled receptor signaling assays

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of [Asp5]-Oxytocin in G-Protein Coupled Receptor Signaling Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), notable for being the first analogue with a substitution at the 5-position to retain significant biological activity.[1][2] Like oxytocin, it exerts its effects by binding to the oxytocin receptor (OXTR), a member of the Class A G-protein coupled receptor (GPCR) superfamily.[3][4] The OXTR is a critical drug target due to its role in a wide array of physiological processes, including uterine contractions during labor, lactation, social bonding, and behavior.[4][5][6]

This application note provides a detailed overview of the application of this compound in various GPCR signaling assays. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. These resources are intended to guide researchers in characterizing the interaction of this compound and other ligands with the oxytocin receptor.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is known to couple to multiple G-protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary and most well-characterized pathway involves coupling to Gαq/11 proteins.[3][7] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in processes like smooth muscle contraction.[3][9]

Additionally, the OXTR can couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] The ability of a ligand to preferentially activate one pathway over another is known as biased agonism, a concept of growing importance in drug development.[10] Assays targeting these specific pathways are crucial for fully characterizing the pharmacological profile of ligands like this compound.

OTR_Signaling OTR Oxytocin Receptor (OXTR) Gq Gαq/11 OTR->Gq Gi Gαi/o OTR->Gi PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP Ligand This compound Ligand->OTR IP3_DAG IP3 + DAG PIP2->IP3_DAG hydrolyzes Ca_Release ↑ Intracellular Ca²⁺ Release IP3_DAG->Ca_Release triggers cAMP ↓ cAMP ATP->cAMP

Caption: Oxytocin Receptor (OXTR) signaling pathways.

Quantitative Data Summary

This compound is reported to have potent biological activity.[1] The table below summarizes its activity across different assays, providing a benchmark for its expected performance. For comparison, binding affinities of other common oxytocin receptor ligands are also included.

CompoundAssay TypeSpeciesPotency / AffinityReference
This compound Rat UterotonicRat20.3 units/mg[1]
This compound Avian VasodepressorAvian41 units/mg[1]
This compound Rat AntidiureticRat0.14 units/mg[1]
AtosibanRadioligand BindingHuman, Rat-[6]
L-368,899Radioligand BindingHuman, RatKi = 8.9 - 26 nM[6]
RetosibanRadioligand BindingHumanKi = 0.65 nM[6]
[3H] OxytocinRadioligand BindingRatKD ≈ 1 nM (high affinity site)[11]

Detailed Experimental Protocols

Here we provide detailed protocols for key assays used to characterize ligands targeting the oxytocin receptor.

Protocol 1: Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.[6][12]

Binding_Workflow prep 1. Prepare Cell Membranes (Expressing OXTR) setup 2. Assay Setup Add buffer, radioligand ([³H]-Oxytocin), and varying concentrations of This compound to 96-well plate. prep->setup incubate 3. Incubation Incubate at room temperature for 60-90 minutes to reach equilibrium. setup->incubate filter 4. Filtration Rapidly filter through glass fiber filters to separate bound vs. free radioligand. incubate->filter wash 5. Washing Wash filters with ice-cold assay buffer. filter->wash quantify 6. Quantification Measure radioactivity using a scintillation counter. wash->quantify analyze 7. Data Analysis Plot % specific binding vs. concentration. Calculate IC₅₀ and Ki. quantify->analyze

Caption: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes from cells stably expressing the human oxytocin receptor (e.g., CHO-hOTR).[6]

  • Radiolabeled ligand (e.g., [3H]-Oxytocin).[12]

  • Test compound: this compound.

  • Assay Buffer: Tris-HCl with MgCl2 and BSA.[12]

  • Wash Buffer: Ice-cold Tris-HCl.

  • Glass fiber filter plates (96-well).[12]

  • Scintillation fluid and a microplate scintillation counter.[13]

Procedure:

  • Membrane Preparation: Culture cells expressing OXTR, harvest, and prepare membrane fractions via homogenization and differential centrifugation.[6] Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • Varying concentrations of unlabeled this compound (or vehicle for total binding, or a high concentration of unlabeled oxytocin for non-specific binding).[6]

    • A fixed concentration of radioligand (e.g., [3H]-Oxytocin) near its Kd value.[6]

    • Cell membranes (10-20 µg protein per well).[6]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[12]

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.[12][13]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[12]

Protocol 2: Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a direct measure of Gαq/11 pathway activation.[3][14]

Calcium_Workflow seed 1. Seed Cells Seed CHO-OXTR cells into a 96- or 384-well black, clear-bottom plate and incubate overnight. dye 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60-90 minutes. seed->dye compound 3. Compound Addition Place plate in a fluorescence plate reader. Add varying concentrations of this compound. dye->compound measure 4. Measure Fluorescence Immediately measure fluorescence intensity in real-time. compound->measure analyze 5. Data Analysis Plot the change in fluorescence against log concentration to determine EC₅₀. measure->analyze

Caption: Workflow for a calcium mobilization assay.

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human oxytocin receptor (CHO-OXTR).[3]

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.[3]

  • Black, clear-bottom 96- or 384-well microplates.[3]

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[3]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[3]

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[5]

Procedure:

  • Cell Seeding:

    • Culture CHO-OXTR cells according to standard protocols.[3]

    • The day before the assay, seed cells into a black, clear-bottom microplate at a density of 40,000-80,000 cells/well (96-well) or 10,000-20,000 cells/well (384-well).[3]

    • Incubate overnight at 37°C with 5% CO2.[3]

  • Dye Loading:

    • On the day of the assay, remove the culture medium.

    • Add the dye loading solution (e.g., Fluo-4 AM in Assay Buffer) to each well.

    • Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[3][5]

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Prepare a separate compound plate with serial dilutions of this compound in Assay Buffer. A typical starting range is 1 nM to 10 µM.[3]

    • Set the instrument to record a baseline fluorescence reading for a short period (e.g., 20 seconds).

    • The instrument will then automatically inject the this compound solution from the compound plate into the cell plate.

    • Continue to record the fluorescence signal for at least 2 minutes to capture the transient calcium peak.[5]

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response).

Protocol 3: Cyclic AMP (cAMP) Assay

This assay measures changes in intracellular cAMP levels to assess a ligand's effect on the Gαi/o signaling pathway. A potent agonist like this compound would be expected to inhibit forskolin-stimulated cAMP production.

cAMP_Workflow seed 1. Seed Cells Seed CHO-OXTR cells in a multi-well plate. stimulate 2. Cell Stimulation Pre-treat cells with this compound, then stimulate with Forskolin (B1673556) to induce cAMP production. seed->stimulate lyse 3. Cell Lysis Stop the reaction and lyse the cells to release intracellular cAMP. stimulate->lyse detect 4. cAMP Detection Measure cAMP concentration in the lysate using a competitive immunoassay kit (e.g., HTRF, chemiluminescence). lyse->detect analyze 5. Data Analysis Plot cAMP levels against log concentration of this compound to determine IC₅₀. detect->analyze

Caption: Workflow for a cyclic AMP (cAMP) assay.

Materials:

  • CHO-OXTR cells or other suitable cell line.

  • Assay Buffer and Lysis Buffer.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: this compound.

  • A commercial cAMP assay kit (e.g., chemiluminescent, HTRF, or ELISA-based).[15][16]

  • Luminometer or plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Seed cells into a multi-well plate and grow to near confluency.

  • Cell Stimulation:

    • Wash the cells and replace the medium with stimulation buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for an additional 30 minutes at 37°C.[17]

  • Cell Lysis: Stop the stimulation by aspirating the medium and adding the lysis buffer provided in the assay kit. This halts enzymatic activity and releases the intracellular cAMP.[17]

  • cAMP Detection:

    • Transfer the cell lysates to the assay plate provided by the kit manufacturer.

    • Perform the competitive immunoassay according to the kit's instructions. This typically involves adding a labeled cAMP conjugate and a specific antibody.[15]

    • After incubation, read the plate on the appropriate instrument (e.g., luminometer). The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

Troubleshooting

  • Low Signal in Calcium Assay: Verify cell health and seeding density. Ensure proper dye loading and check the activity of the Fluo-4 AM. Confirm the concentration and purity of the this compound.[3]

  • High Background in Binding Assay: Ensure complete removal of free radioligand by optimizing the number and volume of washes. Use a buffer containing BSA to reduce non-specific binding to surfaces.[12]

  • High Well-to-Well Variability: Ensure uniform cell seeding and use multichannel pipettes for reagent addition to minimize timing differences. Ensure thorough mixing of compounds upon addition.[3]

References

Application Notes and Protocols for Intranasal Administration of Oxytocin Analogues in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intranasal (IN) administration represents a promising, non-invasive method for delivering therapeutics, including neuropeptides like oxytocin (B344502) (OT) and its analogues, to the central nervous system (CNS). This route bypasses the blood-brain barrier (BBB), a significant hurdle for many CNS drugs, by utilizing pathways along the olfactory and trigeminal nerves.[1][2] This approach is anticipated to offer rapid onset of action and reduce systemic side effects.[3] Oxytocin, a neuropeptide crucial for social behaviors, is a key target for therapeutic development for neuropsychiatric disorders such as autism spectrum disorder (ASD).[4][5] This document provides detailed application notes and protocols for the intranasal administration of oxytocin and its analogues in animal models, summarizing key quantitative data and experimental procedures to guide preclinical research.

Application Notes

Mechanism of Action: Nose-to-Brain Pathways

Intranasally administered substances can reach the brain through several pathways, bypassing the BBB. The primary proposed routes involve the olfactory and trigeminal nerves that innervate the nasal cavity.[1][2]

  • Olfactory Pathway: Substances deposited on the olfactory epithelium in the upper nasal cavity can be transported directly into the olfactory bulb via channels surrounding olfactory nerve fibers.[1][6]

  • Trigeminal Pathway: The trigeminal nerve, which is widely distributed throughout the nasal mucosa, also provides a direct pathway for substances to enter the brainstem and other brain regions.[1][7]

  • Systemic Absorption: A portion of the administered dose may also be absorbed into the systemic circulation, although studies suggest that the direct nose-to-brain route is responsible for the primary CNS effects observed after IN administration.[1][3]

Recent studies in macaques have confirmed that intranasally delivered oxytocin can be quantified in multiple brain regions, suggesting it bypasses the BBB to act directly on the brain.[7][8]

Proposed pathways for nose-to-brain drug delivery.
Cellular Signaling of Oxytocin Receptors

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor. Studies have found that brain regions affected by intranasal OT show higher expression of OTR.[8][9] The activation of OTR triggers several downstream signaling cascades.

  • Canonical Pathway: OTR is primarily coupled to Gαq/11 proteins, which activate phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

  • Other Pathways: OTR signaling can also involve phosphatidylinositol 3-kinase (PI3K) and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[10] These pathways are crucial for modulating synaptic plasticity and neuronal activity, which underlie the behavioral effects of oxytocin.[10]

OXT Oxytocin / Analogue OTR Oxytocin Receptor (OTR) OXT->OTR Gq11 Gαq/11 OTR->Gq11 PI3K PI3K → ERK1/2 OTR->PI3K PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (e.g., Neuromodulation) Ca->Response PKC->Response PI3K->Response

Simplified oxytocin receptor signaling pathway.
Pharmacokinetics

Pharmacokinetic studies in animal models demonstrate that intranasally administered oxytocin is rapidly absorbed, reaching peak concentrations in both plasma and the CNS within minutes.[3][11]

Table 1: Pharmacokinetic Parameters of Intranasally Administered Oxytocin in Animal Models

Animal Model Dose Cmax (Plasma) Tmax (Plasma) T1/2 (Plasma) Notes
Beef Cattle 0.66 IU/kg 63.3 pg/mL 3.5 min 12.1 min Pharmacokinetic parameters were not found to be dose-dependent in the tested range (0.33-1.32 IU/kg).[11]
Mice (C57BL/6J) 12 µg total Not specified ~15-30 min ~75-90 min IN administration resulted in a higher maximum concentration (Cmax) in the amygdala compared to intraperitoneal injection.[3]

| Rhesus Macaques | 80 IU total | Not specified | ~10-20 min (in CSF) | Not specified | Demonstrated clear CSF penetrance of the exogenously administered OT after both IN and IV routes.[12] |

Behavioral Effects of Oxytocin Analogues

Intranasal administration of oxytocin and its analogues has been shown to modulate a range of social and emotional behaviors in various animal models. Effects can vary based on dose, duration of treatment (acute vs. chronic), species, and sex.[5][13]

Table 2: Behavioral Effects of Acute Intranasal Oxytocin Administration in Animal Models

Animal Model Dose Behavioral Test Key Findings
California Mice (Mothers) 0.8 IU/kg Pup Separation/Reunion Maintained consistent maternal care (pup retrieval); did not overtly increase it compared to saline controls.[14]
Oprm1⁻/⁻ Mice (Autism Model) 0.3 IU Social Interaction Optimal dose for reversing social interaction deficits when administered 5 minutes before testing. Higher (0.6 IU) and lower (0.15 IU) doses were less effective or deleterious.[13]

| Prairie Voles (Males) | Low, Med, High | Social Contact | Increased contact with a cage-mate at all dosages compared to saline. Low dosages inhibited social approach.[15] |

Table 3: Behavioral Effects of Chronic Intranasal Oxytocin Administration in Animal Models

Animal Model Dose & Duration Behavioral Test Key Findings
BTBR Mice (Autism Model) 0.8 IU/kg, daily for 30 days Social Approach, Repetitive Grooming Did not significantly improve most autism-relevant behaviors. A minor improvement in female sniffing was noted. No major deleterious effects were observed.[4]
Shank3⁻/⁻ Mice (Autism Model) 0.8 IU/kg, daily for 4 weeks Reciprocal Social Interaction Treated mice spent twice as much time interacting with a social partner after 2 weeks of treatment. Effects on sociability lasted up to 4 weeks post-treatment.[16]
Titi Monkeys Daily for 6 months Social Interaction Increased social interactions in all treated monkeys. Males showed more interest in unfamiliar animals, while females focused on their parents.[5]
Prairie Voles (Males) Daily for 3 weeks (during development) Partner Preference Test Caused long-term impairments in the formation of social bonds (partner preference) when tested in adulthood.[15]

| Oprm1⁻/⁻ Mice (Autism Model) | 0.3 IU, daily for 17 days | Social Interaction | Maintained the beneficial effects on social behavior seen with acute administration. However, this same regimen was deleterious in wild-type mice.[13] |

Featured Analogue: Carbetocin (B549339)

Carbetocin is a synthetic analogue of oxytocin designed to have a longer half-life and greater selectivity for the oxytocin receptor compared to vasopressin receptors.[17][18] It is being investigated as a potential treatment for the hyperphagia and behavioral symptoms associated with Prader-Willi Syndrome (PWS).[17][19]

Table 4: Effects of Intranasal Carbetocin

Species Study Population Dose & Duration Key Findings
Human Adolescents with PWS Randomized, placebo-controlled trial (14 days) Significantly reduced hyperphagia scores and improved behavioral symptoms compared to placebo.[20][21]
Human Children & Adolescents with PWS Phase 3 Trial (8 weeks) The 3.2 mg dose was associated with clinically meaningful improvements in hyperphagia, anxiousness, and distress behaviors.[19][22]

| Mice (Male & Female) | Ethanol Sensitization Model | 0.64 mg/kg (i.p.), daily for 6 days | Prevented the expression of ethanol-induced behavioral sensitization in both sexes.[23][24] |

Experimental Protocols

General Protocol for Intranasal Administration in Mice

This protocol is adapted from established methods for delivering solutions to the nasal cavity for nose-to-brain delivery.[25][26][27]

Materials:

  • Oxytocin analogue solution prepared in sterile saline (0.9% NaCl).

  • Micropipette with fine-tipped ends (20 µL capacity).

  • Isoflurane (B1672236) anesthesia system with an induction chamber and nose cone.

  • Heating pad to maintain body temperature.

  • Animal scale.

Procedure:

  • Animal Preparation:

    • Acclimate mice to handling for several days before the experiment to reduce stress.[27]

    • Weigh the mouse to calculate the correct dose volume.

    • Anesthetize the mouse using 4% isoflurane for induction in an induction chamber.[25]

    • Once anesthetized, transfer the mouse to a heating pad and maintain anesthesia with 2% isoflurane delivered via a nose cone. Confirm the level of anesthesia by checking for the loss of the pedal withdrawal reflex.[25]

  • Administration:

    • Position the mouse in a supine (on its back) position, ensuring the head is stable and the neck is parallel to the floor.[25][27]

    • Prepare the micropipette with the calculated volume of the drug solution. A typical total volume for a mouse is 20-30 µL.[25][27]

    • Administer the solution in small droplets (1-2 µL each) into one nostril.[25] Allow the mouse to inhale the droplet completely before administering the next one. This typically takes 20-30 seconds.

    • Alternate between the left and right nostrils at approximately 30-second intervals until the total volume has been administered.[25] This technique helps to maximize coverage of the nasal epithelia and prevent the solution from draining into the pharynx.

  • Post-Administration:

    • Keep the mouse in the supine position for an additional 1-2 minutes to allow for absorption.

    • Turn off the isoflurane and monitor the animal until it has fully recovered from anesthesia.

    • Return the mouse to its home cage.

Note on Administration Methods:

  • Micropipette Method: This is the most common method, allowing for precise volume control.[26]

  • Micro-Spraying Devices: Novel spray devices can offer a more rapid administration and may achieve more reliable delivery to the deep nasal cavity where the olfactory epithelium is located.[26][28]

General Experimental Workflow

A typical preclinical study investigating the effects of intranasal oxytocin analogues involves several key stages.

cluster_tests Examples of Behavioral Tests A 1. Animal Acclimation & Baseline Assessment B 2. Group Assignment (e.g., Analogue vs. Vehicle) A->B C 3. Treatment Period (Acute or Chronic IN Dosing) B->C D 4. Behavioral Testing C->D E 5. Physiological/Molecular Analysis C->E Tissue Collection (Post-mortem) F 6. Data Analysis & Interpretation D->F T1 Social Interaction Test D->T1 T2 Three-Chamber Sociability D->T2 T3 Open Field Test D->T3 T4 Elevated Plus Maze D->T4 E->F

Typical workflow for preclinical intranasal OT studies.

References

Troubleshooting & Optimization

[Asp5]-Oxytocin solubility and solution stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues related to the solubility and solution stability of [Asp5]-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Oxytocin?

This compound is an analog of the neurohypophyseal hormone oxytocin. In this analog, the asparagine (Asn) residue at position 5 is replaced by aspartic acid (Asp). This substitution introduces a carboxylic acid group in place of an amide group, which can influence the peptide's physicochemical properties, including its isoelectric point, solubility, and stability.

Q2: I'm having trouble dissolving my lyophilized this compound powder. What is the recommended procedure?

For initial solubilization, it is recommended to first try aqueous-based solvents. Based on the amino acid sequence of this compound (Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2), the presence of the acidic aspartic acid residue suggests that it will be more soluble in slightly basic solutions.

A recommended starting procedure is as follows:

  • Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Add a small amount of sterile, distilled water to test for basic solubility.

  • If the peptide does not dissolve in water, try a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • If solubility is still limited, a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental buffer.

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation indicates that the peptide is not fully dissolved or has aggregated. Here are some troubleshooting steps:

  • Sonication: Briefly sonicate the solution in an ultrasonic bath. This can help to break up aggregates and enhance dissolution.

  • Gentle Warming: Gently warm the solution to 37°C. Be cautious with this method as excessive heat can degrade the peptide.

  • pH Adjustment: Since this compound is an acidic peptide, adjusting the pH of the solution to slightly above its isoelectric point (pI) can increase its net negative charge and improve solubility in aqueous buffers.

  • Change of Solvent: If the peptide precipitates out of an aqueous buffer after dilution from an organic stock, the solubility limit in the aqueous buffer has likely been exceeded. It may be necessary to use a higher concentration of the organic co-solvent or to re-evaluate the buffer composition.

Q4: What are the recommended storage conditions for lyophilized and reconstituted this compound?

Proper storage is crucial to maintain the integrity and activity of the peptide.

  • Lyophilized Powder: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light.[1][2]

  • In Solution: Peptide solutions are much less stable than the lyophilized powder. It is highly recommended to prepare fresh solutions for each experiment. If storage in solution is unavoidable, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for short periods.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Recommended Solution
Lyophilized powder does not dissolve in water. This compound is an acidic peptide and may have limited solubility in neutral water.Try dissolving in a slightly basic buffer (e.g., PBS pH 7.4). If this fails, use a small amount of DMSO to create a stock solution and then dilute with your aqueous buffer.
Solution is cloudy or contains precipitates. Peptide aggregation or exceeding the solubility limit.Briefly sonicate the solution. Gentle warming to 37°C may also help. Ensure the pH of the buffer is appropriate for this acidic peptide.
Peptide precipitates after dilution from an organic stock solution. The concentration of the peptide in the final aqueous solution is above its solubility limit.Reduce the final concentration of the peptide in the aqueous buffer. Alternatively, increase the percentage of the organic co-solvent if permissible for your experiment.
Solution Stability Issues
Problem Possible Cause Recommended Solution
Loss of biological activity over time. Degradation of the peptide in solution.Prepare solutions fresh before each experiment. Avoid prolonged storage in solution. If storage is necessary, aliquot and store at -80°C for a limited time.
Discoloration of the solution. Oxidation or other chemical degradation.Ensure you are using high-purity solvents and buffers. Protect the solution from light.
Formation of new peaks in HPLC analysis. Peptide degradation or modification.Investigate the degradation pathways. The presence of an Asp residue can make the peptide susceptible to hydrolysis, especially at acidic pH. The disulfide bridge is also a potential site of modification.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C43H65N11O13S2[3][]
Molecular Weight 1008.18 g/mol [3][][5]
XLogP3-AA -4.2[3]
Hydrogen Bond Donor Count 18[3]
Hydrogen Bond Acceptor Count 19[3]
Rotatable Bond Count 11[3]
Solubility of Oxytocin Analogs in Common Solvents

Note: Specific quantitative solubility data for this compound in various buffers is limited. The following table for the parent compound, Oxytocin, can be used as a general guide.

SolventSolubility of OxytocinReference
Water Soluble[6]
PBS (pH 7.2) ~5 mg/mL[7][8]
Ethanol ~5 mg/mL[7][8]
DMSO ~14 mg/mL[7][8]
Dimethylformamide (DMF) ~30 mg/mL[7][8]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial containing the lyophilized peptide to reach room temperature before opening. This prevents the condensation of moisture, which can affect the stability of the peptide.

  • Solvent Selection: Based on your experimental requirements, choose an appropriate solvent. For initial attempts, use sterile distilled water or a buffer like PBS (pH 7.4). For hydrophobic peptides, a stock solution in DMSO may be necessary.

  • Reconstitution: Using a sterile pipette, add the calculated volume of the solvent to the vial. Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates. If needed, brief sonication can be applied.

  • Storage: If not for immediate use, aliquot the solution into single-use tubes and store at -80°C.

Protocol for Assessing the Stability of this compound Solution by RP-HPLC
  • Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer.

  • Incubation: Incubate the solution under the desired conditions (e.g., specific temperature and light exposure).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • HPLC Analysis: Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used for peptide analysis. The mobile phase can be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

  • Data Analysis: Monitor the peak area of the intact this compound at a suitable wavelength (e.g., 220 nm or 280 nm). The decrease in the peak area over time indicates the degradation of the peptide. The percentage of remaining peptide can be calculated relative to the initial time point.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting lyophilized Lyophilized This compound reconstitute Reconstitute in appropriate solvent lyophilized->reconstitute stock_solution Stock Solution reconstitute->stock_solution dilute Dilute to working concentration stock_solution->dilute assay Perform Experiment dilute->assay precipitation Precipitation/ Cloudiness dilute->precipitation sonicate Sonicate/ Gentle Warming precipitation->sonicate adjust_ph Adjust pH precipitation->adjust_ph change_solvent Change Solvent/ Concentration precipitation->change_solvent signaling_pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein Gq/11 OTR->G_protein activates Asp5_Oxytocin This compound Asp5_Oxytocin->OTR PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

References

Technical Support Center: Optimizing [Asp5]-Oxytocin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of [Asp5]-Oxytocin in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on concentration optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin (B344502)?

This compound is a synthetic analog of the neurohypophyseal hormone oxytocin.[1][2][3] It is characterized by the substitution of asparagine with aspartic acid at position 5.[4] Despite this modification, this compound retains a high affinity for the oxytocin receptor (OTR) and possesses an intrinsic activity identical to that of native oxytocin, making it a potent agonist.[1] It is known to cause uterine contractions in vitro, an effect that can be enhanced by the presence of magnesium ions (Mg²⁺).[1][3]

Q2: What is the primary signaling pathway activated by this compound?

Upon binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), this compound is expected to activate the same primary signaling cascade as oxytocin.[1] The OTR is predominantly coupled to Gαq/11 G-proteins.[5][6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a key event in many of the physiological responses to oxytocin and its analogs, such as smooth muscle contraction.[5][8] The OTR can also couple to other G-proteins like Gαi/o at higher concentrations.[6]

Q3: What are typical starting concentrations for this compound in in vitro assays?

The optimal concentration of this compound will be application-dependent. However, based on studies with oxytocin and its analogs, a concentration range of 1 pM to 1 µM is a reasonable starting point for dose-response experiments. For specific assays, such as a collagen lattice contraction assay with human myometrial cells, 1 nM of oxytocin has been shown to elicit a near-maximal effect.[9] It is always recommended to perform a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for your specific cell type and experimental conditions.

Troubleshooting Guide

Issue 1: No or weak response to this compound.

  • Possible Cause: Suboptimal concentration.

    • Solution: Perform a wide-range dose-response experiment (e.g., 1 pM to 10 µM) to determine the optimal concentration. Ensure that the concentrations used bracket the expected EC₅₀.

  • Possible Cause: Low or absent oxytocin receptor (OTR) expression in the cell line.

    • Solution: Verify OTR expression in your cell model using techniques like RT-qPCR, Western blot, or immunocytochemistry.

  • Possible Cause: Degradation of this compound.

    • Solution: this compound is a peptide and can be susceptible to degradation.[10] Prepare fresh stock solutions and store them appropriately. Lyophilized peptide should be stored at -20°C or -80°C.[1][2] Once reconstituted, use immediately or aliquot and store at -80°C for short-term use.[2] Avoid repeated freeze-thaw cycles.

  • Possible Cause: Issues with experimental buffer.

    • Solution: The activity of this compound can be enhanced by Mg²⁺.[1] Ensure your assay buffer contains an appropriate concentration of divalent cations (e.g., 1 mM Mg²⁺).

Issue 2: High background or non-specific effects.

  • Possible Cause: this compound concentration is too high.

    • Solution: High concentrations of oxytocin analogs can sometimes lead to off-target effects or receptor desensitization.[8] Reduce the concentration and focus on the lower end of the dose-response curve.

  • Possible Cause: Cross-reactivity with other receptors.

    • Solution: Oxytocin analogs can sometimes bind to vasopressin receptors, although with lower affinity.[7] If your cell model expresses vasopressin receptors, consider using a specific OTR antagonist to confirm that the observed effect is OTR-mediated.

Issue 3: Variability between experiments.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions, as OTR expression can vary with cell state.[11]

  • Possible Cause: Instability of reconstituted this compound.

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment. Ensure thorough mixing of the stock solution before making dilutions.

  • Possible Cause: Receptor desensitization.

    • Solution: Prolonged exposure to agonists can lead to OTR desensitization and downregulation.[8][12] Minimize pre-incubation times with this compound where possible. If pre-incubation is necessary, perform time-course experiments to determine the optimal window before desensitization occurs.[13]

Quantitative Data Summary

The following table provides a summary of relevant quantitative data for oxytocin and its analogs to guide the design of experiments with this compound. Note that specific values for this compound may vary and should be determined empirically.

ParameterLigand/AnalogCell Type/TissueValueReference
EC₅₀ OxytocinHuman Uterine Smooth Muscle Cells (Hyperplasia)5.47 nM[14]
EC₅₀ OxytocinHEK293 cells expressing human OTR (Gq activation)2.16 nM[6]
EC₅₀ OxytocinHEK293 cells expressing human OTR (Gi3 activation)11.5 nM[6]
Kd OxytocinHuman Uterine Smooth Muscle Cells0.76 nM[14]
Kᵢ OxytocinHuman Uterine Smooth Muscle Cells0.75 ± 0.08 nM[14]

Experimental Protocols

Protocol 1: Determination of EC₅₀ using a Calcium Mobilization Assay

This protocol outlines the steps to determine the concentration-dependent stimulation of intracellular calcium release by this compound in a cell line expressing the oxytocin receptor.

  • Cell Culture:

    • Culture cells expressing the oxytocin receptor (e.g., CHO-K1/OXTR, HEK293/OXTR) in appropriate media.

    • Seed cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Calcium-6) according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 30 minutes, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., 1 pM to 10 µM).

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

    • Establish a stable baseline reading for each well.

    • Inject the different concentrations of this compound into the wells and continue recording the fluorescence signal to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration.

    • Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).

    • Normalize the data by setting the response to the highest concentration of this compound as 100%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[15]

Protocol 2: In Vitro Uterine Contraction Assay (Organ Bath)

This protocol describes the measurement of isometric contractions of isolated uterine muscle strips in response to this compound.

  • Tissue Preparation:

    • Obtain fresh uterine tissue (e.g., from rats or human biopsies) and immediately place it in cold, oxygenated physiological salt solution (PSS; e.g., Krebs-Henseleit solution).

    • Dissect longitudinal myometrial strips of approximately 10 mm in length and 2-3 mm in width.

  • Mounting and Equilibration:

    • Mount the muscle strips vertically in an organ bath containing PSS at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes, until stable spontaneous contractions are observed.

  • Experimental Procedure:

    • Once a stable baseline of spontaneous contractions is established, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 pM to 1 µM).

    • Allow the tissue to respond to each concentration for a set period (e.g., 10-15 minutes) before adding the next concentration.

    • Record the contractile activity (frequency and amplitude) throughout the experiment.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions for each concentration of this compound.

    • Calculate the area under the curve (AUC) for a defined period following the addition of each concentration.

    • Normalize the data to the maximal response observed.

    • Plot the normalized contractile response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) G_protein Gαq/11, Gβγ OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER/SR) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca2_release->Response PKC->Response Asp5_Oxytocin This compound Asp5_Oxytocin->OTR Binds

Caption: this compound signaling pathway via the oxytocin receptor.

Experimental Workflow for EC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture OTR-expressing cells in 96-well plate C 3. Load cells with Ca²⁺ sensitive dye A->C B 2. Prepare serial dilutions of this compound E 5. Add this compound & measure fluorescence change B->E D 4. Measure baseline fluorescence C->D D->E F 6. Plot dose-response curve E->F G 7. Calculate EC₅₀ F->G

Caption: Workflow for determining the EC₅₀ of this compound.

Troubleshooting Logic for Low/No Response

G Start Low or No Response Check_Conc Is concentration optimal? Start->Check_Conc Check_Receptor Is OTR expressed? Check_Conc->Check_Receptor Yes Dose_Response Perform dose-response (1 pM - 10 µM) Check_Conc->Dose_Response No Check_Peptide Is peptide active? Check_Receptor->Check_Peptide Yes Verify_OTR Verify OTR expression (qPCR, WB) Check_Receptor->Verify_OTR No Check_Buffer Is buffer correct? Check_Peptide->Check_Buffer Yes New_Peptide Use fresh stock of This compound Check_Peptide->New_Peptide No Optimize_Buffer Check buffer composition (e.g., add 1 mM Mg²⁺) Check_Buffer->Optimize_Buffer No Success Response Observed Dose_Response->Success Verify_OTR->Success New_Peptide->Success Optimize_Buffer->Success

Caption: Troubleshooting guide for low or no response to this compound.

References

Addressing non-specific binding of [Asp5]-Oxytocin in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding of [Asp5]-Oxytocin in receptor assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound receptor binding assays.

Issue 1: High Non-Specific Binding (NSB) Obscuring Specific Signal

Question: My receptor binding assay with this compound is showing high non-specific binding, making it difficult to determine the specific binding to the oxytocin (B344502) receptor. What are the potential causes and how can I reduce it?

Answer: High non-specific binding (NSB) is a common challenge in peptide-based receptor assays. It can arise from various factors related to the ligand, the receptor preparation, and the assay conditions. Ideally, NSB should be less than 20% of the total binding. Here’s a step-by-step guide to troubleshoot and mitigate high NSB:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Properties of this compound This compound, being a peptide, can exhibit inherent stickiness. Reduce the concentration of radiolabeled this compound to the lowest feasible level that still provides a detectable signal (ideally at or below the Kd).Lowering the ligand concentration reduces the chances of it binding to low-affinity, non-saturable sites.
Assay Buffer Composition The composition of your assay buffer is critical. Optimize the pH, as the charge of this compound and the cell membranes can influence NSB.[1] Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM) to reduce electrostatic interactions.[1]An optimized buffer minimizes interactions between the peptide and non-target surfaces.
Inadequate Blocking Insufficient blocking of non-specific sites on cell membranes and assay plates is a major contributor to high NSB. Include a blocking agent in your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) is a common choice.[1][2] For assays with known high NSB, consider pre-treating the assay plates and filter mats with a solution of a blocking agent like polyethyleneimine (PEI) or BSA.Blocking agents saturate non-specific binding sites, thereby increasing the signal-to-noise ratio.
Suboptimal Washing Steps Inefficient removal of unbound this compound can lead to artificially high background signal. Increase the number and/or volume of washes with ice-cold wash buffer. Ensure rapid filtration and washing to minimize dissociation of specifically bound ligand.Thorough washing effectively removes unbound ligand, leading to a cleaner signal.
Cell Membrane Preparation The quality and concentration of the cell membrane preparation can impact NSB. Ensure that the membrane preparation is free of contaminating proteins. Titrate the amount of membrane protein used in the assay; using too much can increase the number of non-specific binding sites.An optimized membrane concentration provides a sufficient number of specific receptors without excessive non-specific sites.

Frequently Asked Questions (FAQs)

Q1: What is the expected binding affinity (Kd) of this compound for the oxytocin receptor?

A1: this compound is known to possess a high affinity for the uterotonic receptor, with an intrinsic activity identical to that of oxytocin.[3] While the exact Kd can vary depending on the assay conditions and the cell type used, it is expected to be in the low nanomolar range.

Q2: Can this compound bind to other receptors?

A2: Like oxytocin, this compound may exhibit some cross-reactivity with vasopressin receptors (V1a, V1b, and V2) due to structural similarities. The degree of cross-reactivity should be determined empirically by performing competition binding assays with selective ligands for these receptors.

Q3: What are the key components of a suitable assay buffer for an this compound binding assay?

A3: A typical binding buffer for oxytocin receptor assays includes a buffering agent (e.g., 50 mM Tris-HCl or HEPES, pH 7.4), a divalent cation like MgCl₂ (1-10 mM) which can enhance agonist binding, a blocking agent (e.g., 0.1% BSA), and sometimes protease inhibitors to prevent degradation of the peptide ligand. The ionic strength can be adjusted with NaCl (e.g., 100 mM).

Q4: How should I determine the optimal concentration of radiolabeled this compound to use in my assay?

A4: The optimal concentration of the radioligand should be determined through saturation binding experiments. Ideally, a concentration at or below the Kd value should be used for competitive binding assays to ensure that a significant portion of the specific binding can be displaced by unlabeled ligands.[4]

Q5: What are some common blocking agents to reduce non-specific binding of peptides?

A5: Bovine Serum Albumin (BSA) is the most commonly used blocking agent.[1][2][5] Other options include non-fat dry milk, casein, and the use of detergents like Tween-20 at low concentrations (e.g., 0.05%).[2][5] For particularly "sticky" peptides, coating the assay plates and filter mats with agents like polyethyleneimine (PEI) can be effective.

Data Presentation

Table 1: Hypothetical Data on the Effect of Assay Buffer Additives on this compound Non-Specific Binding

This table illustrates how different additives in the assay buffer can impact the non-specific binding of radiolabeled this compound. The data is representative and serves as a guide for optimization experiments.

Assay Condition Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM) % NSB of Total
Standard Buffer15,0007,5007,50050%
+ 0.1% BSA14,5003,62510,87525%
+ 0.5% BSA14,0002,10011,90015%
+ 100 mM NaCl14,8004,44010,36030%
+ 0.1% BSA & 100 mM NaCl14,2001,70412,49612%

CPM = Counts Per Minute

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol details a method to determine the binding affinity (Ki) of unlabeled this compound or other test compounds by measuring their ability to displace a radiolabeled ligand from the oxytocin receptor.

Materials:

  • Cell membranes expressing the human oxytocin receptor.

  • Radiolabeled this compound (e.g., [³H]-[Asp5]-Oxytocin).

  • Unlabeled this compound and other test compounds.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and dilute to the desired protein concentration in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of binding buffer, 25 µL of radiolabeled this compound (at a concentration near its Kd), and 50 µL of membrane suspension.

    • Non-Specific Binding: 25 µL of a high concentration of unlabeled oxytocin (e.g., 10 µM), 25 µL of radiolabeled this compound, and 50 µL of membrane suspension.

    • Competition: 25 µL of serial dilutions of unlabeled this compound or test compound, 25 µL of radiolabeled this compound, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the unlabeled ligand and fit the data using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oxytocin_Receptor_Signaling Oxytocin Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_G_protein G-Protein Coupling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Asp5_Oxytocin This compound OTR Oxytocin Receptor (OTR) Asp5_Oxytocin->OTR Binds to Gq_alpha Gαq/11 OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Troubleshooting_Workflow Troubleshooting High Non-Specific Binding Start High NSB Observed Check_Ligand Optimize Ligand Concentration Start->Check_Ligand Decision1 NSB Still High? Check_Ligand->Decision1 Check_Buffer Optimize Assay Buffer (pH, Ionic Strength) Decision2 NSB Still High? Check_Buffer->Decision2 Check_Blocking Optimize Blocking Agent (BSA, PEI) Decision3 NSB Still High? Check_Blocking->Decision3 Check_Wash Optimize Wash Steps (Number, Volume) Decision4 NSB Still High? Check_Wash->Decision4 Check_Membrane Optimize Membrane Concentration Decision5 NSB Still High? Check_Membrane->Decision5 Decision1->Check_Buffer Yes End_Success Assay Optimized Decision1->End_Success No Decision2->Check_Blocking Yes Decision2->End_Success No Decision3->Check_Wash Yes Decision3->End_Success No Decision4->Check_Membrane Yes Decision4->End_Success No Decision5->End_Success No End_Consult Consult Further (e.g., different radioligand) Decision5->End_Consult Yes

Caption: Workflow for Troubleshooting High Non-Specific Binding.

References

Overcoming challenges in the purification of [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of [Asp5]-Oxytocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of this oxytocin (B344502) analog.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound, a synthetic analog of oxytocin, stem from impurities generated during solid-phase peptide synthesis (SPPS) and potential degradation of the peptide. Key challenges include:

  • Process-Related Impurities: During SPPS, side reactions can lead to the formation of deletion sequences (missing amino acids), truncated sequences, and incompletely deprotected peptides.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a succinimide (B58015) intermediate, known as aspartimide, especially under basic or acidic conditions used during synthesis and cleavage. This can lead to a mixture of α- and β-coupled peptides.

  • Deamidation: The aspartic acid residue can undergo deamidation, leading to the formation of isoaspartic acid, which can be difficult to separate from the target peptide.

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation, which can occur during synthesis, purification, or storage.

  • Dimerization: Intermolecular disulfide bond formation can lead to the creation of peptide dimers, which will have different chromatographic behavior than the monomeric this compound.

Q2: What is the recommended purification method for this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound.[1] This technique separates the target peptide from impurities based on differences in their hydrophobicity. A C18 column is commonly used for this purpose.[1]

Q3: How does the substitution of asparagine with aspartic acid at position 5 affect the purification of oxytocin?

Replacing the neutral asparagine residue with the acidic aspartic acid residue at position 5 makes this compound more polar than native oxytocin. This increased polarity will result in a shorter retention time on a reversed-phase HPLC column under identical conditions. This difference in retention is a key principle for separating this compound from any unreacted starting material or other less polar impurities.

Q4: What are the common side reactions to be aware of during the synthesis of this compound?

During the solid-phase synthesis of peptides containing acidic amino acids like aspartic acid, several side reactions can occur:

  • Aspartimide Formation: The side chain of aspartic acid can react with the peptide backbone to form a five-membered succinimide ring. This can subsequently hydrolyze to form a mixture of the desired aspartyl peptide and the undesired isoaspartyl peptide.[2]

  • Glutarimide (B196013) Formation: Similar to aspartimide formation, glutamic acid residues can form a six-membered glutarimide ring.

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate.

  • Racemization: The chirality of the amino acids can be compromised during activation and coupling steps, leading to the formation of diastereomeric impurities.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound using RP-HPLC.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution - Inappropriate gradient slope- Wrong mobile phase composition- Column overloading- Optimize the gradient. A shallower gradient often improves the resolution of closely eluting peaks.- Try a different mobile phase modifier (e.g., formic acid instead of trifluoroacetic acid, though this may affect selectivity).- Reduce the amount of crude peptide loaded onto the column.
Peak Tailing - Presence of residual silanols on the column interacting with the peptide- Column degradation- Use a high-purity silica-based column.- Ensure the mobile phase pH is low enough to suppress silanol (B1196071) activity (e.g., using 0.1% TFA).- Replace the column if it is old or has been used extensively.
Multiple Peaks Close to the Main Product Peak - Presence of closely related impurities (e.g., diastereomers, deamidated forms, oxidized forms)- Aspartimide-related side products- Optimize the HPLC gradient to achieve better separation.- Consider using a different column chemistry (e.g., C8 or phenyl) to alter selectivity.- Analyze the fractions by mass spectrometry to identify the nature of the impurities. This will help in optimizing the synthesis to minimize their formation.
Low Yield of Purified Peptide - Inefficient cleavage from the resin- Precipitation of the peptide during purification- Poor recovery from the HPLC column- Ensure complete cleavage by using the appropriate cleavage cocktail and reaction time.- Check the solubility of the crude peptide in the mobile phase. If it is poorly soluble, try dissolving it in a stronger solvent before injection.- Ensure that the peptide is eluting completely from the column by running a steep gradient wash after the main elution.
Presence of High Molecular Weight Impurities - Peptide aggregation- Dimerization through disulfide bond formation- Use denaturing conditions (e.g., add guanidine (B92328) hydrochloride or urea (B33335) to the sample) to disrupt aggregates before injection.- If dimerization is suspected, treat the crude peptide with a reducing agent like dithiothreitol (B142953) (DTT) before purification to break disulfide bonds. Note that this will result in the linear peptide, which will need to be re-oxidized to form the intramolecular disulfide bridge.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of this compound using Fmoc chemistry.

  • Resin Selection and Swelling: Start with a Rink Amide resin, suitable for producing C-terminally amidated peptides. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For the aspartic acid at position 5, use a side-chain protecting group such as tert-butyl (tBu) to prevent side reactions. Activate the amino acids using a coupling reagent like HBTU/DIPEA.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (B1312306) (TIS).

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Oxidative Folding: Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., ammonium (B1175870) bicarbonate) at a slightly alkaline pH to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues.

Reversed-Phase HPLC (RP-HPLC) Purification of this compound

This is a general starting protocol that may require optimization.

Parameter Condition
Column C18 reversed-phase, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a linear gradient of 5-45% Mobile Phase B over 40 minutes. This may need to be optimized based on the crude sample purity.
Flow Rate 1.0 mL/min for analytical; adjust for preparative scale based on column diameter.
Detection 220 nm and 280 nm
Sample Preparation Dissolve the crude peptide in Mobile Phase A.

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the dissolved crude peptide onto the column.

  • Run the gradient elution program.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and Their Expected Elution Profile in RP-HPLC

Impurity Description Expected Elution Relative to this compound
Deletion SequencesPeptides missing one or more amino acids.Varies depending on the missing amino acid(s). Generally, more hydrophobic deletions will elute later, and more hydrophilic deletions will elute earlier.
Truncated SequencesPeptides that are shorter than the full-length sequence.Usually elute earlier due to lower molecular weight and hydrophobicity.
Incompletely Deprotected PeptidePeptide with a protecting group (e.g., tBu on Asp) still attached.Elutes significantly later due to the increased hydrophobicity of the protecting group.
Oxidized PeptidePeptide with oxidized methionine or cysteine residues.Elutes slightly earlier due to increased polarity.
DimerTwo peptide molecules linked by an intermolecular disulfide bond.Elutes later due to higher molecular weight and hydrophobicity.
Isoaspartyl PeptideIsomer formed from aspartimide intermediate.May elute very close to the main peak and can be difficult to resolve.

Table 2: Illustrative Comparison of Retention Times for Oxytocin and this compound

Note: These are hypothetical values to illustrate the expected chromatographic behavior. Actual retention times will vary depending on the specific HPLC system and conditions.

Peptide Amino Acid at Position 5 Relative Polarity Expected Retention Time (minutes)
OxytocinAsparagine (Asn)Less Polar~25
This compoundAspartic Acid (Asp)More Polar~22

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis s1 Resin Swelling s2 Sequential Fmoc-Amino Acid Coupling s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Precipitation s3->s4 p1 Crude Peptide Dissolution s4->p1 Crude this compound p2 RP-HPLC Purification p1->p2 p3 Fraction Collection p2->p3 p4 Purity Analysis (Analytical HPLC) p3->p4 p5 Pooling of Pure Fractions p4->p5 p6 Lyophilization p5->p6 final final p6->final Purified this compound

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Potential Causes cluster_solutions Solutions start Poor Purification Outcome symptom1 Poor Resolution start->symptom1 symptom2 Low Yield start->symptom2 symptom3 Extra Peaks start->symptom3 cause1a Suboptimal Gradient symptom1->cause1a cause1b Column Overload symptom1->cause1b cause2a Incomplete Cleavage symptom2->cause2a cause2b Peptide Precipitation symptom2->cause2b cause3a Side-Products symptom3->cause3a cause3b Aggregation/Dimerization symptom3->cause3b solution1a Optimize Gradient cause1a->solution1a solution1b Reduce Sample Load cause1b->solution1b solution2a Optimize Cleavage cause2a->solution2a solution2b Improve Solubility cause2b->solution2b solution3a MS Analysis of Impurities cause3a->solution3a solution3b Use Denaturants cause3b->solution3b

Caption: Troubleshooting logic for this compound purification.

References

Validation & Comparative

A Comparative Analysis of the Uterotonic Potency of [Asp5]-Oxytocin and Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the uterotonic potency of the synthetic oxytocin (B344502) analog, [Asp5]-Oxytocin, and the endogenous hormone, oxytocin. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Introduction

Oxytocin, a nonapeptide hormone, is a critical agent in inducing uterine contractions and is widely used in obstetrics. Modifications to its structure have led to the development of various analogs with altered biological activities. This compound is one such analog where the asparagine residue at position 5 is substituted with aspartic acid. This guide delves into a comparative analysis of the uterotonic potency of this compound and native oxytocin, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Comparison of Uterotonic Potency

The uterotonic potencies of this compound and oxytocin have been determined using bioassays, with the standard measure being units of activity per milligram.

CompoundUterotonic Potency (Rat Uterus Assay)Reference
This compound 20.3 units/mg[1]
Oxytocin ≥ 400 USP Oxytocin Units/mg[2]

It is noteworthy that while this compound exhibits significant biological activity, its uterotonic potency in the rat uterus assay is considerably lower than that of standard oxytocin as defined by the United States Pharmacopeia (USP)[1][2]. However, it has been reported that this compound retains an intrinsic activity identical to that of oxytocin, suggesting it can elicit a maximal response comparable to the native hormone, albeit at a higher concentration[1].

Experimental Protocols

The evaluation of uterotonic potency is primarily conducted through in vitro bioassays using isolated uterine tissue. The following is a detailed methodology for the rat uterus bioassay, a common method for determining the uterotonic activity of oxytocin and its analogs.

In Vitro Rat Uterus Bioassay

Objective: To determine and compare the uterotonic potency of this compound and oxytocin by measuring their ability to induce contractions in isolated rat uterine tissue.

Materials and Methods:

  • Animal Preparation: A healthy, non-pregnant female rat in the proestrus or estrus stage of the reproductive cycle is selected, as the uterus is most sensitive to oxytocin during this period. The stage can be confirmed by vaginal smear. The rat is humanely euthanized.

  • Tissue Isolation: The uterine horns are immediately dissected and placed in a bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 32°C and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

  • Experimental Setup: One uterine horn is suspended in an organ bath containing the physiological salt solution. One end of the uterine strip is attached to a fixed point, and the other is connected to an isotonic transducer to record muscle contractions. The tissue is allowed to equilibrate for a period, typically 30 minutes, during which it is washed periodically.

  • Dose-Response Determination:

    • A standard solution of oxytocin with a known concentration is prepared.

    • Increasing concentrations of the standard oxytocin solution are added to the organ bath in a cumulative or non-cumulative manner.

    • The contractile response (amplitude and frequency of contractions) at each concentration is recorded until a maximal response is achieved.

    • The tissue is then washed thoroughly to return to its baseline state.

    • The same procedure is repeated with this compound.

  • Data Analysis: The magnitude of the contractions is plotted against the logarithm of the drug concentration to generate a dose-response curve for each compound. From these curves, key parameters such as the EC50 (the concentration that produces 50% of the maximal response) can be determined and compared to assess the relative potency of the two uterotonics.

Signaling Pathways

The uterotonic effects of both oxytocin and this compound are mediated through the oxytocin receptor, a G-protein coupled receptor (GPCR) located on the surface of myometrial cells. The binding of the agonist to the receptor initiates a cascade of intracellular events leading to uterine muscle contraction.

Caption: Oxytocin Signaling Pathway in Myometrial Cells.

Experimental Workflow

The following diagram illustrates the typical workflow for comparing the uterotonic potency of two compounds in an in vitro setting.

Uterotonic_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep Rat in Estrus Stage Tissue_Isolation Isolate Uterine Horns Animal_Prep->Tissue_Isolation Organ_Bath Mount Tissue in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate Tissue Organ_Bath->Equilibration Dose_Response_OT Dose-Response for Oxytocin (Standard) Equilibration->Dose_Response_OT Washout1 Washout Dose_Response_OT->Washout1 Record_Contractions Record Contractions Dose_Response_OT->Record_Contractions Dose_Response_Asp5 Dose-Response for This compound (Test) Washout1->Dose_Response_Asp5 Washout2 Washout Dose_Response_Asp5->Washout2 Dose_Response_Asp5->Record_Contractions Plot_Curves Plot Dose-Response Curves Record_Contractions->Plot_Curves Calculate_Potency Calculate EC50 and Compare Potency Plot_Curves->Calculate_Potency

Caption: Workflow for In Vitro Uterotonic Potency Assay.

Conclusion

Based on the available data, this compound is a biologically active analog of oxytocin that can induce uterine contractions. However, its uterotonic potency is significantly lower than that of the standard oxytocin preparation. While its intrinsic activity is reported to be identical, a higher concentration of this compound would be required to achieve the same level of uterine response as oxytocin. This difference in potency is a critical consideration for researchers and drug developers exploring the therapeutic potential of oxytocin analogs. The detailed experimental protocol and understanding of the underlying signaling pathway provided in this guide serve as a valuable resource for further investigation in this area.

References

[Asp5]-Oxytocin selectivity for vasopressin vs oxytocin receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [Asp5]-Oxytocin's selectivity for the oxytocin (B344502) receptor (OTR) versus the vasopressin receptors (AVPRs). Due to the limited availability of direct quantitative binding data for this compound, this document focuses on its reported biological activities and provides a framework for its evaluation alongside the well-characterized endogenous ligands, Oxytocin (OT) and Arginine Vasopressin (AVP). Detailed experimental protocols for assessing receptor binding and functional activity are included to facilitate further research.

Introduction

This compound is an analog of the neurohypophyseal hormone oxytocin, where the asparagine residue at position 5 is replaced by aspartic acid. This modification has been shown to result in significant biological activity, including uterotonic, vasodilator, and antidiuretic effects[1]. Understanding the selectivity profile of such analogs is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects. This guide aims to provide a comprehensive overview of the available data and the methodologies required to fully characterize the receptor selectivity of this compound.

Quantitative Data on Receptor Binding and Functional Activity

LigandReceptorBinding Affinity (Ki, nM)Functional ActivityReference
This compound OTRData not availableRat Uterotonic Activity: 20.3 units/mg[1]
AVPRsData not availableAvian Vasodepressor Activity: 41 units/mg[1]
Rat Antidiuretic Activity: 0.14 units/mg[1]
Oxytocin (OT) OTR4.28Agonist[2][3]
V1aR495.2Weak Agonist[2][3]
V1bRData not available-
V2RData not available-
Arginine Vasopressin (AVP) OTR36.1Partial Agonist[2][3]
V1aR4.70Agonist[2][3]
V1bRData not availableAgonist
V2RData not availableAgonist

Signaling Pathways

Both oxytocin and vasopressin receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades. The primary signaling pathway for the oxytocin receptor (OTR) and the V1a and V1b vasopressin receptors involves coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The V2 vasopressin receptor, in contrast, primarily couples to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

OTR and V1aR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor OTR / V1aR Ligand->Receptor Binds Gq/11 Gq/11 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

OTR and V1aR Gq Signaling Pathway

V2R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor V2R Ligand->Receptor Binds Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response

V2R Gs Signaling Pathway

Experimental Protocols

To quantitatively assess the selectivity of this compound, radioligand binding assays and functional assays are essential.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells expressing the human oxytocin receptor or vasopressin receptors (V1a, V1b, V2).

  • Radiolabeled ligand (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for AVPRs).

  • Unlabeled this compound, Oxytocin, and Arginine Vasopressin.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound, OT, or AVP).

  • Incubations are typically carried out for 60-90 minutes at room temperature.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Prepare Reagents Prepare Cell Membranes, Radioligand, and Competitors Incubation Incubate Membranes, Radioligand, and Competitor Prepare Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Radioligand Binding Assay Workflow
Calcium Mobilization Functional Assay

This assay measures the ability of a ligand to activate Gq-coupled receptors (OTR, V1aR, V1bR) by detecting changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human oxytocin receptor or vasopressin V1a/V1b receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound, Oxytocin, and Arginine Vasopressin.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Measure the baseline fluorescence.

  • Inject varying concentrations of the test compound (this compound, OT, or AVP) into the wells.

  • Immediately measure the change in fluorescence over time.

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Calcium Mobilization Assay Workflow Cell Plating Plate Receptor-Expressing Cells Dye Loading Load Cells with Calcium-Sensitive Dye Cell Plating->Dye Loading Washing Wash Cells Dye Loading->Washing Fluorescence Reading Measure Baseline and Post-Injection Fluorescence Washing->Fluorescence Reading Analysis Calculate EC50 Fluorescence Reading->Analysis

Calcium Mobilization Assay Workflow

Conclusion

While this compound has demonstrated significant biological activity, a comprehensive understanding of its receptor selectivity profile requires quantitative binding and functional data. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise affinity and efficacy of this compound at oxytocin and vasopressin receptors. Such data will be invaluable for elucidating its mechanism of action and for the potential development of novel, selective therapeutics. The comparison with the endogenous ligands, Oxytocin and Arginine Vasopressin, highlights the subtle but critical differences that can arise from single amino acid substitutions and underscores the importance of thorough pharmacological characterization.

References

A Comparative Analysis of [Asp5]-Oxytocin and Other Oxytocin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of [Asp5]-Oxytocin and other key oxytocin (B344502) analogues. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to support informed decisions in drug discovery and development.

Introduction to this compound and its Analogues

Oxytocin is a neurohypophyseal hormone renowned for its role in social bonding, uterine contractions, and lactation. The therapeutic potential of oxytocin has driven the development of numerous synthetic analogues designed to enhance its beneficial effects, improve its pharmacokinetic profile, or antagonize its actions for conditions like preterm labor. Among these is this compound, notable as the first 5-position neurohypophyseal hormone analogue to demonstrate significant biological activity.[1][2][3][4][5][6] This guide provides a comparative analysis of this compound, the native oxytocin, the long-acting agonist Carbetocin, and the antagonist Atosiban (B549348), focusing on their receptor binding, biological activity, and pharmacokinetic properties.

Comparative Performance Data

The following tables summarize the available quantitative data for oxytocin, this compound, Carbetocin, and Atosiban, focusing on receptor binding affinity, and in vitro and in vivo biological activities.

Table 1: Oxytocin Receptor Binding Affinity

CompoundReceptorSpeciesAssay TypeK_i_ (nM)
OxytocinOxytocin ReceptorHumanRadioligand Binding4.28[7]
CarbetocinOxytocin ReceptorHumanRadioligand Binding7.1[8]
AtosibanOxytocin ReceptorHumanRadioligand Binding76.4[9]
This compoundOxytocin Receptor--Data not available in nM

Table 2: Uterotonic Activity (In Vitro Uterine Contraction)

CompoundSpeciesPotency (EC50)Antagonist Potency (pA2)
OxytocinRat--
This compoundRat20.3 units/mg-
CarbetocinRat48.0 nM[10]8.21[10]
AtosibanRat-7.23 (for a related antagonist)[11]
[Asp5] analogue of [Pen1,D-Phe2,Thr4,Orn8]-oxytocinRat-7.21[11]

Note: The uterotonic potency of this compound is provided in units/mg as reported in the available literature. A direct comparison with values in molar concentrations (nM) is not possible without a standardized conversion.

Table 3: Other Biological Activities

CompoundAssaySpeciesPotency
This compoundAvian VasodepressorAvian41 units/mg[2]
This compoundRat AntidiureticRat0.14 units/mg[2]

Table 4: Pharmacokinetic Properties

CompoundParameterSpeciesValue
OxytocinHalf-life (t_1/2_)Human1-6 minutes (IV)[12]
CarbetocinHalf-life (t_1/2_)Human40 minutes[13][14]
AtosibanHalf-life (t_1/2_)HumanInitial: 13 ± 3 min; Terminal: 102 ± 18 min[8][10]
This compoundHalf-life (t_1/2_)-Data not available

Oxytocin Receptor Signaling Pathway

The binding of oxytocin or its agonists to the oxytocin receptor (OTR), a G-protein coupled receptor, primarily activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels, along with the activation of other downstream effectors like MAP kinases (ERK1/2), ultimately lead to smooth muscle contraction.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin / Analogue OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i SR->Ca2_cyto Releases Ca²⁺ Ca2_SR Ca²⁺ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Leads to MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates MAPK->Contraction Contributes to

Caption: Oxytocin receptor signaling pathway leading to smooth muscle contraction.

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol is used to determine the binding affinity (K_i_) of a compound for the oxytocin receptor.

1. Materials:

  • HEK293 cells stably expressing the human oxytocin receptor.

  • Cell culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Radioligand: [³H]-Oxytocin.

  • Unlabeled competitor ligands (this compound, other analogues).

  • Scintillation cocktail and scintillation counter.

2. Methods:

  • Membrane Preparation:

    • Culture HEK293-OTR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand ([³H]-Oxytocin at a final concentration of ~1 nM), and 25 µL of competitor ligand at various concentrations.

    • For total binding, add 25 µL of assay buffer instead of the competitor.

    • For non-specific binding, add a high concentration of unlabeled oxytocin (1 µM).

    • Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

    • Incubate at 22°C for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters, followed by three washes with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data.

    • Convert the IC50 value to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

In Vitro Uterine Contraction Assay

This protocol measures the ability of oxytocin analogues to induce or inhibit uterine smooth muscle contraction.

1. Materials:

  • Female Sprague-Dawley rats (200-250 g), estrogen-primed.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.

  • Organ bath system with isometric force transducers.

  • Oxytocin, this compound, and other analogues.

2. Methods:

  • Tissue Preparation:

    • Euthanize an estrogen-primed rat and dissect the uterine horns.

    • Clean the uterine horns of surrounding fatty and connective tissue.

    • Cut the horns into longitudinal strips of approximately 2 cm in length.

  • Contraction Measurement:

    • Mount the uterine strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

    • For Agonist Activity: After equilibration, add cumulative concentrations of the test compound (e.g., this compound) to the bath and record the contractile response (force and frequency).

    • For Antagonist Activity: After equilibration, add a submaximal concentration of oxytocin (e.g., EC80) to induce contractions. Once a stable response is achieved, add cumulative concentrations of the antagonist (e.g., Atosiban) and record the inhibition of the oxytocin-induced contractions.

  • Data Analysis:

    • For Agonists: Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For Antagonists: Calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding_assay Receptor Binding Assay cluster_contraction_assay Uterine Contraction Assay cluster_pharmacokinetics Pharmacokinetic Studies b1 Cell Culture (HEK293-OTR) b2 Membrane Preparation b1->b2 b3 Competition Binding ([³H]-Oxytocin vs. Analogue) b2->b3 b4 Filtration & Scintillation Counting b3->b4 b5 Data Analysis (IC50, Ki) b4->b5 c1 Tissue Dissection (Rat Uterus) c2 Organ Bath Mounting & Equilibration c1->c2 c3 Cumulative Dosing (Agonist or Antagonist) c2->c3 c4 Force Transduction Measurement c3->c4 c5 Data Analysis (EC50 or pA2) c4->c5 p1 In Vivo Dosing (e.g., IV, IM) p2 Serial Blood Sampling p1->p2 p3 LC-MS/MS Analysis of Plasma Concentrations p2->p3 p4 Pharmacokinetic Modeling (t½, CL, Vd) p3->p4

Caption: General experimental workflow for characterizing oxytocin analogues.

References

Validating the Biological Activity of [Asp5]-Oxytocin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the biological activity of synthetic peptide analogues against a well-characterized reference standard is a critical step in preclinical development. This guide provides a comparative framework for validating the biological activity of [Asp5]-Oxytocin, a potent analogue of Oxytocin, using a certified reference standard.

This compound, in which the asparagine at position 5 is replaced by aspartic acid, has been identified as a significant neurohypophyseal hormone analogue with potent biological activity.[1] Its primary function, much like natural Oxytocin, is the stimulation of uterine contractions.[1] This guide outlines the key experimental protocols and comparative data necessary to verify its efficacy and potency relative to a standard Oxytocin reference.

Comparative Biological Activity

CompoundBiological Activity AssayReported Potency (units/mg)Reference Standard Used
This compound Rat Uterotonic Activity20.3Not Specified
Oxytocin Rat Uterotonic ActivityTypically ~450-500 IU/mgUSP/EP Reference Standard

Note: The potency of standard Oxytocin is provided as a typical range for reference and may vary between batches.

Oxytocin Signaling Pathway

The biological effects of both Oxytocin and this compound are mediated through the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). Activation of the OTR initiates a downstream signaling cascade, primarily through the Gq/11 pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin or This compound OTR Oxytocin Receptor (OTR) OT->OTR Gq Gq/11 Protein OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca²⁺ (intracellular) ER->Ca_cyto releases Ca_ER Ca²⁺ Contraction Smooth Muscle Contraction Ca_cyto->Contraction triggers PKC->Contraction contributes to

Caption: Oxytocin receptor signaling pathway leading to smooth muscle contraction.

Experimental Protocols for Biological Activity Validation

To quantitatively assess the biological activity of this compound against a reference standard, a series of well-established in vitro assays should be performed. The use of a United States Pharmacopeia (USP) or European Pharmacopoeia (EP) Oxytocin reference standard is highly recommended for accurate comparison.

Experimental Workflow

The general workflow for validating the biological activity of a test compound like this compound against a reference standard involves a tiered approach, starting with receptor binding and progressing to functional cell-based and tissue-based assays.

Experimental_Workflow cluster_workflow Bioactivity Validation Workflow cluster_assays In Vitro Assays Prep Prepare Test Compound (this compound) and Reference Standard (Oxytocin) Binding 1. Receptor Binding Assay Prep->Binding Calcium 2. Calcium Mobilization Assay Prep->Calcium Uterine 3. In Vitro Uterine Contraction Assay Prep->Uterine Analysis Data Analysis and Comparison (e.g., EC50, Ki, Potency Ratio) Binding->Analysis Calcium->Analysis Uterine->Analysis Conclusion Conclusion on Relative Biological Activity Analysis->Conclusion

Caption: General experimental workflow for validating peptide bioactivity.

In Vitro Uterine Contraction Assay (Rat)

This ex vivo assay directly measures the physiological effect of the peptides on smooth muscle contraction.

  • Objective: To determine and compare the potency of this compound and a reference standard Oxytocin in inducing contractions in isolated rat uterine tissue.

  • Methodology:

    • Tissue Preparation: A non-pregnant female rat is pre-treated with estrogen to sensitize the uterus. The uterine horns are then isolated and suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 32-37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Recording: One end of the uterine strip is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system to record contractions.

    • Dosing: After a stabilization period, cumulative or single doses of the reference standard Oxytocin are added to the organ bath to establish a dose-response curve. The tissue is washed, and the process is repeated with this compound.

    • Data Analysis: The amplitude of contraction is measured for each dose. The effective concentration 50 (EC50) values for both compounds are calculated and compared to determine their relative potency.

Calcium Mobilization Assay

This cell-based assay provides a high-throughput method to assess receptor activation by measuring a key downstream signaling event.

  • Objective: To quantify the ability of this compound and a reference standard Oxytocin to induce intracellular calcium release in cells expressing the human Oxytocin receptor.

  • Methodology:

    • Cell Culture: A suitable cell line stably expressing the human Oxytocin receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: The cells are then treated with serial dilutions of this compound or the reference standard Oxytocin.

    • Signal Detection: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured using a fluorescence plate reader.

    • Data Analysis: Dose-response curves are generated, and EC50 values are calculated for both peptides to compare their potency in activating the receptor.

Receptor Binding Assay

This assay determines the affinity of the peptides for the Oxytocin receptor.

  • Objective: To measure and compare the binding affinity (Ki) of this compound and a reference standard Oxytocin to the human Oxytocin receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the Oxytocin receptor.

    • Competitive Binding: A constant concentration of a radiolabeled ligand for the Oxytocin receptor (e.g., [³H]-Oxytocin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or reference standard Oxytocin).

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value to represent the binding affinity.

Conclusion

Validating the biological activity of this compound requires a systematic approach using established bioassays and a certified reference standard. The data presented in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to confirm the potent uterotonic activity of this compound and to accurately compare its performance against standard Oxytocin. This rigorous validation is essential for advancing the development of this and other peptide-based therapeutics.

References

A Comparative Guide to [Asp5]-Oxytocin and Carbetocin for Uterine Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Asp5]-Oxytocin and carbetocin (B549339), two synthetic analogs of oxytocin (B344502) used in uterine contraction studies. This document outlines their performance, supported by experimental data, to aid researchers in selecting the appropriate compound for their specific needs.

Introduction

Oxytocin is a critical hormone in regulating uterine contractions during labor. Synthetic analogs, such as this compound and carbetocin, have been developed to modulate this physiological process. This compound is a potent neurohypophyseal hormone analog, while carbetocin is a longer-acting synthetic octapeptide analog of oxytocin. This guide delves into their comparative pharmacology, efficacy, and safety profiles.

Quantitative Comparison of Uterotonic Agents

The following tables summarize the key pharmacological and clinical parameters of this compound, carbetocin, and the endogenous ligand, oxytocin.

Table 1: In Vitro Pharmacology

ParameterThis compoundCarbetocinOxytocin
Receptor Binding Affinity (Ki) High affinity for the uterotonic receptor; specific Ki value not readily available in cited literature.[1][2][3]~7.1 nM (human oxytocin receptor)~0.75 nM (human uterine smooth muscle cells)[4]
Potency (EC50) for Uterine Contraction Intrinsic activity identical to oxytocin; specific EC50 value not readily available in cited literature.[1][2] Potency in rat uterotonic assay: 20.3 units/mg.[1][2]Ten times higher than oxytocin (48.0 ± 8.20 nM vs 5.62 ± 1.22 nM for oxytocin) in isolated rat myometrial strips.5.62 ± 1.22 nM in isolated rat myometrial strips.
Maximal Contractile Effect (Emax) Similar to oxytocin.[1][2]Approximately 50% lower than oxytocin in isolated rat myometrial strips.Reference for maximal effect.
Receptor Selectivity High affinity for the uterotonic (oxytocin) receptor.[1][2]Selective for oxytocin receptors.Binds to oxytocin receptors; can show cross-reactivity with vasopressin receptors at higher concentrations.

Table 2: Clinical and In Vivo Characteristics

ParameterCarbetocinOxytocin
Onset of Action Within 2 minutes (intravenous).Within 1 minute (intravenous).[5]
Duration of Action Approximately 60 minutes (intravenous).16 minutes (intravenous bolus).
Half-life ~40 minutes.4-10 minutes.
Clinical Efficacy More effective than oxytocin in preventing postpartum hemorrhage (PPH) and reducing the need for additional uterotonic agents.Standard of care for PPH prevention, but shorter duration of action may necessitate repeated doses or infusion.
Side Effects Similar to oxytocin; may include nausea, vomiting, and hypotension.Can cause hypotension, tachycardia, and water intoxication with prolonged administration.

Signaling Pathways

Both this compound and carbetocin are agonists at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Activation of the OTR in myometrial cells initiates a signaling cascade that leads to uterine muscle contraction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq_G11 Gαq/11 OTR->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation Ca_influx Ca²⁺ Influx Gq_G11->Ca_influx Activates Voltage-gated Ca²⁺ channels PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca ↑ [Ca²⁺]i Ca_release->Ca Ca_influx->Ca Calmodulin Calmodulin Ca->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Uterine Contraction pMLC->Contraction Agonist This compound or Carbetocin Agonist->OTR

Caption: Oxytocin Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro Uterine Contraction Assay (Organ Bath Method)

This protocol measures the isometric contractions of isolated uterine muscle strips.

1. Tissue Preparation:

  • Obtain myometrial biopsies from consenting patients undergoing cesarean section.

  • Immediately place the tissue in cooled, oxygenated physiological salt solution (PSS).

  • Under a dissecting microscope, carefully dissect the myometrium from the serosa and endometrium.

  • Cut longitudinal muscle strips of approximately 10 mm in length and 2-3 mm in width.

2. Mounting and Equilibration:

  • Mount the muscle strips in individual organ baths containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes. Spontaneous contractions should develop during this period.

3. Experimental Procedure:

  • Once a stable baseline of spontaneous contractions is achieved, a cumulative concentration-response curve can be generated.

  • Add increasing concentrations of the test compound (e.g., this compound, carbetocin, or oxytocin) to the organ bath at set intervals.

  • Record the contractile activity (amplitude and frequency) at each concentration until a maximal response is achieved.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions at each concentration.

  • Calculate the motility index (Amplitude x Frequency).

  • Plot the concentration-response curve and determine the EC50 and Emax values for each compound.

G cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Biopsy Myometrial Biopsy Dissection Dissect Muscle Strips Biopsy->Dissection Mount Mount in Organ Bath Dissection->Mount Equilibrate Equilibrate Mount->Equilibrate Add_Compound Add Test Compound (Cumulative Concentrations) Equilibrate->Add_Compound Record Record Contractions Add_Compound->Record Analyze Measure Amplitude & Frequency Record->Analyze Calculate Calculate Motility Index Analyze->Calculate Plot Plot Concentration- Response Curve Calculate->Plot Determine Determine EC50 & Emax Plot->Determine

Caption: In Vitro Uterine Contraction Assay Workflow
Radioligand Binding Assay for Oxytocin Receptor

This protocol determines the binding affinity of a compound to the oxytocin receptor.

1. Membrane Preparation:

  • Homogenize myometrial tissue or cells expressing the oxytocin receptor in a cold buffer (e.g., Tris-HCl with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation with a constant concentration of a radiolabeled oxytocin analog (e.g., [³H]-oxytocin).

  • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound, carbetocin, or oxytocin).

  • Incubate the plate at a specific temperature (e.g., 22°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_detection Separation & Detection cluster_analysis Data Analysis Homogenize Homogenize Tissue/Cells Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membrane Pellet Centrifuge2->Resuspend Combine Combine Membranes, Radioligand & Competitor Resuspend->Combine Incubate Incubate Combine->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Plot_Curve Plot Competition Binding Curve Measure->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

References

A Comparative Analysis of the Antidiuretic Properties of [Asp5]-Oxytocin and Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antidiuretic effects of the oxytocin (B344502) analog [Asp5]-Oxytocin and the endogenous hormone vasopressin. The information presented herein is intended to assist researchers and drug development professionals in understanding the pharmacological characteristics of these peptides, supported by quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Comparison of Biological Activities

The antidiuretic potency of this compound is significantly lower than that of arginine vasopressin. A summary of their antidiuretic activities, along with other reported biological activities of this compound, is presented below.

PeptideAntidiuretic Activity (units/mg)Rat Uterotonic Activity (units/mg)Avian Vasodepressor Activity (units/mg)
This compound 0.14[1][2]20.3[1][2]41[1][2]
Arginine Vasopressin 530[3]--

Note: A higher value in "units/mg" indicates greater potency for the specified biological activity.

Mechanism of Antidiuretic Action: V2 Receptor Signaling Pathway

The antidiuretic effects of both vasopressin and oxytocin analogs are mediated through the activation of the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of the principal cells in the kidney's collecting ducts[1][2][4]. While vasopressin is the primary endogenous ligand for the V2R, oxytocin and its analogs can also bind to and activate this receptor, albeit with lower affinity[1].

The activation of the V2R initiates a signaling cascade that ultimately leads to increased water reabsorption from the urine. The key steps in this pathway are:

  • Ligand Binding: Vasopressin or an analog like this compound binds to the V2 receptor.

  • G-Protein Activation: This binding activates the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A.

  • Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA phosphorylates aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles. This phosphorylation event triggers the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells.

  • Water Reabsorption: The increased number of AQP2 channels in the apical membrane enhances the permeability of the cell to water, leading to increased water reabsorption from the tubular fluid back into the bloodstream.

V2R_Signaling_Pathway cluster_cell Collecting Duct Principal Cell cluster_membrane Apical Membrane cluster_basolateral Basolateral Membrane AQP2_Vesicle AQP2 Vesicle AQP2_Membrane Aquaporin-2 (AQP2) Water Channel AQP2_Vesicle->AQP2_Membrane Translocates to Apical Membrane Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption Enables V2R Vasopressin V2 Receptor Gs Gs Protein V2R->Gs Activates Ligand Vasopressin or This compound Ligand->V2R Binds to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->AQP2_Vesicle Phosphorylates

Caption: V2 Receptor Signaling Pathway for Antidiuresis.

Experimental Protocols

The assessment of antidiuretic activity is typically conducted through in vivo assays in rats. The following is a generalized protocol based on established methodologies.

In Vivo Rat Antidiuretic Assay

Objective: To determine the antidiuretic potency of a test compound by measuring its effect on urine output and concentration in hydrated rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-250 g)

  • Metabolic cages for individual housing and urine collection

  • Vehicle (e.g., 0.9% saline)

  • Standard antidiuretic agent (e.g., Arginine Vasopressin)

  • Test compound (this compound)

  • Urine collection tubes

  • Osmometer for measuring urine osmolality

  • Flame photometer for measuring electrolyte concentrations (optional)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Fasting: Withhold food but not water for 12-18 hours before the experiment to ensure gastric emptying.

  • Hydration: Administer a hydrating load of warm (37°C) vehicle (e.g., 0.9% saline, typically 25 mL/kg body weight) orally or subcutaneously to induce diuresis.

  • Grouping: Divide the rats into experimental groups (n=6-8 per group):

    • Vehicle Control Group

    • Positive Control Group (receiving a known dose of vasopressin)

    • Test Groups (receiving different doses of this compound)

  • Compound Administration: Immediately after hydration, administer the test compounds and controls, typically via subcutaneous or intravenous injection.

  • Urine Collection: Place each rat in an individual metabolic cage and collect urine at specified time intervals (e.g., every 30 or 60 minutes) for a total period of 3-5 hours.

  • Data Measurement: For each urine sample, measure:

    • Urine volume

    • Urine osmolality

    • (Optional) Sodium and potassium concentrations

Data Analysis:

  • Calculate the cumulative urine output for each rat at each time point.

  • Determine the urine osmolality for each collection period.

  • Compare the mean urine output and osmolality of the test groups to the vehicle control and positive control groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

  • The antidiuretic activity can be expressed as the dose required to produce a certain percentage reduction in urine output or increase in urine osmolality compared to the control. Potency is often reported in units/mg, where one unit is the activity of a specific amount of a standard preparation.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Fasting Fasting (12-18 hours, water ad libitum) Acclimatization->Fasting Hydration Oral/Subcutaneous Hydration (e.g., 25 mL/kg saline) Fasting->Hydration Grouping Divide into Groups (Vehicle, Vasopressin, this compound) Hydration->Grouping Administration Administer Test Compounds and Controls Grouping->Administration Urine_Collection Place in Metabolic Cages & Collect Urine at Intervals Administration->Urine_Collection Data_Measurement Measure Urine Volume & Osmolality Urine_Collection->Data_Measurement Analysis Statistical Analysis & Potency Calculation Data_Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for In Vivo Antidiuretic Assay.

References

Navigating the Analytical Landscape for [Asp5]-Oxytocin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving the oxytocin (B344502) analogue [Asp5]-Oxytocin, accurate quantification is paramount. This guide provides a comprehensive comparison of available analytical methods, offering insights into their principles, performance, and detailed protocols to aid in selecting the most suitable approach for your research needs.

Currently, a commercially available immunoassay specifically validated for the direct quantification of this compound has not been identified. However, researchers have two primary analytical avenues: adapting existing oxytocin immunoassays and determining cross-reactivity, or employing more specific chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide will delve into these methodologies, presenting a comparative analysis to inform your experimental design.

Method Comparison at a Glance

The choice of analytical method for this compound quantification hinges on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity.

FeatureImmunoassay (Adapted)HPLC-UVLC-MS/MS
Specificity Potentially low to moderate; dependent on antibody cross-reactivity.Moderate to high; relies on chromatographic separation.Very high; combines chromatographic separation with mass-based detection.
Sensitivity Picogram to nanogram per milliliter (pg/mL to ng/mL) range.Nanogram to microgram per milliliter (ng/mL to µg/mL) range.Femtogram to picogram per milliliter (fg/mL to pg/mL) range.
Throughput High; suitable for screening large numbers of samples.Moderate; dependent on run time.Moderate to high, with modern systems.
Development Time Moderate to high (requires cross-reactivity validation).Moderate; requires method development and validation.High; requires specialized expertise and instrumentation.
Cost per Sample Low to moderate.Moderate.High.
Instrumentation Plate reader.HPLC system with UV detector.LC system coupled to a tandem mass spectrometer.

In-Depth Method Analysis

Immunoassay: Adapting Existing Oxytocin Kits

While no dedicated this compound immunoassay kits are currently marketed, it is feasible to adapt commercially available oxytocin ELISA kits. This approach necessitates a thorough validation of the antibody's cross-reactivity with this compound.

Principle: Competitive enzyme-linked immunosorbent assays (ELISA) are a common format. In this setup, this compound in the sample competes with a labeled oxytocin conjugate for binding to a limited number of anti-oxytocin antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Performance Considerations:

  • Cross-reactivity: The critical parameter is the degree to which the anti-oxytocin antibody recognizes this compound. This must be experimentally determined by running a standard curve with purified this compound.

  • Matrix Effects: Biological samples can contain interfering substances. Sample extraction and purification are often necessary to ensure accurate results.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a higher degree of specificity compared to immunoassays by physically separating this compound from other sample components before detection. A study has demonstrated the successful separation of this compound from oxytocin and other impurities using an Ultra-Performance Liquid Chromatography (UPLC) method, a high-resolution form of HPLC.

Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analytes between the two phases. For peptides like this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection is typically performed using a UV detector.

Performance Considerations:

  • Resolution: The ability to separate this compound from closely related peptides is crucial and depends on the column, mobile phase composition, and gradient.

  • Sensitivity: UV detection offers moderate sensitivity, which may be a limitation for samples with very low concentrations of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for peptide quantification due to its exceptional sensitivity and specificity. This technique couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

Principle: After chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. In a tandem MS system, a specific parent ion corresponding to this compound is selected, fragmented, and a specific fragment ion is monitored for quantification. This multiple reaction monitoring (MRM) provides a very high degree of certainty in identification and quantification.

Performance Considerations:

  • Ultimate Specificity: The combination of retention time and specific mass transitions provides unparalleled specificity.

  • Highest Sensitivity: LC-MS/MS can achieve detection limits in the low pg/mL or even fg/mL range, making it ideal for samples with trace amounts of this compound.

  • Complexity: The instrumentation is sophisticated, and method development requires significant expertise.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the discussed analytical techniques.

Immunoassay: Protocol for Cross-Reactivity Determination
  • Reagent Preparation: Prepare assay buffers, standards (using purified this compound and the original oxytocin standard), and controls as per the manufacturer's instructions for a commercial oxytocin ELISA kit.

  • Standard Curve Generation: Prepare serial dilutions of both the this compound and oxytocin standards in the appropriate assay buffer. Recommended ranges would be from 1 pg/mL to 1000 pg/mL.

  • Assay Procedure: Follow the ELISA kit protocol, adding the prepared standards, controls, and samples to the antibody-coated microplate.

  • Incubation: Incubate with the enzyme-conjugated secondary antibody.

  • Substrate Addition: Add the substrate and allow for color development.

  • Measurement: Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Plot the standard curves for both oxytocin and this compound. Calculate the concentration of this compound that gives 50% inhibition and compare it to the 50% inhibition concentration of oxytocin to determine the percentage cross-reactivity.

HPLC-UV Method Protocol
  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector, a gradient pump, and an autosampler.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Sample Preparation: Dissolve the sample in Mobile Phase A. Centrifuge to remove any particulates before injection.

  • Analysis: Inject the prepared sample and standards. Identify the this compound peak based on its retention time, as determined by injecting a pure standard. Quantify using a standard curve generated from serial dilutions of the this compound standard.

LC-MS/MS Method Protocol
  • System Preparation:

    • LC System: A UPLC or HPLC system capable of delivering accurate gradients at low flow rates.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Determine the specific precursor and product ion m/z values for this compound by infusing a pure standard.

    • Optimization: Optimize cone voltage and collision energy for the selected transitions.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient tailored to elute this compound with good peak shape and separation from other components.

  • Sample Preparation: Perform solid-phase extraction (SPE) to clean up and concentrate the sample. Evaporate the eluate and reconstitute in a small volume of Mobile Phase A.

  • Analysis: Inject the prepared sample. Quantify this compound using a calibration curve prepared with a stable isotope-labeled internal standard.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the oxytocin signaling pathway and a typical experimental workflow for LC-MS/MS analysis.

G Oxytocin Signaling Pathway cluster_membrane Cell Membrane OXTR Oxytocin Receptor (GPCR) G_protein Gq/11 OXTR->G_protein Activates OXT Oxytocin or This compound OXT->OXTR Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Oxytocin receptor activation and downstream signaling.

G LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma, Serum) SPE Solid-Phase Extraction (SPE) (Clean-up and Concentration) Sample->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (Separation of Analytes) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Standard Curve) MS_Detection->Data_Analysis

Caption: A typical workflow for sample analysis using LC-MS/MS.

Side-by-side comparison of [Asp5]-Oxytocin and atosiban as oxytocin receptor ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Side-by-Side Comparison of [Asp5]-Oxytocin and Atosiban (B549348) as Oxytocin (B344502) Receptor Ligands

This guide provides a detailed, objective comparison of this compound and atosiban, two critical peptide ligands for the oxytocin receptor (OTR). It is intended for researchers, scientists, and professionals in drug development who are working with the oxytocinergic system. This document outlines their mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols for their characterization.

Introduction to the Ligands

The oxytocin receptor, a G-protein coupled receptor (GPCR), is a key target in various physiological processes, including uterine contractions, lactation, and social behavior.[1][2] The modulation of this receptor by synthetic ligands is of significant therapeutic and research interest.

This compound is a synthetic analog of the endogenous hormone oxytocin. It is notable for being the first neurohypophyseal hormone analog with a substitution at the 5th position to show significant biological activity.[3][4] It functions as an agonist , mimicking the effects of oxytocin.

Atosiban is a modified analog of oxytocin that acts as a competitive antagonist of the oxytocin receptor.[5][6][7] It is used clinically as a tocolytic to suppress preterm labor.[5][8] Structurally, it has modifications at positions 1, 2, 4, and 8 of the oxytocin peptide sequence.[6][7]

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical properties of these two peptide-based ligands.

PropertyThis compoundAtosiban
Molecular Formula C43H65N11O13S2[][10]C43H67N11O12S2[11]
Molecular Weight 1008.18 g/mol []994.19 g/mol [11]
Structure A cyclic nonapeptide analog of oxytocin with asparagine at position 5 replaced by aspartic acid.[12][13][14]A synthetic cyclic nonapeptide analog of oxytocin with four modifications.[6][7][15]

Mechanism of Action and Signaling Pathways

The primary distinction between this compound and atosiban lies in their opposing effects on the oxytocin receptor's signaling cascades. The OTR primarily couples to Gαq/11 and Gαi G-proteins to initiate downstream signaling.[1][2]

This compound (Agonist): Like oxytocin, this compound binds to and activates the OTR. This activation primarily stimulates the Gαq protein, which in turn activates phospholipase C (PLC).[16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction, such as in the uterus.[16][17]

Atosiban (Antagonist/Biased Ligand): Atosiban acts as a competitive antagonist by binding to the OTR and blocking the Gαq-mediated pathway initiated by oxytocin.[5][18] This prevents the production of IP3 and the subsequent rise in intracellular Ca2+, thereby inhibiting uterine contractions.[5][18] Interestingly, further research has revealed that atosiban is a "biased ligand". While it antagonizes the Gq pathway, it acts as an agonist for the Gi pathway.[6][19] This selective activation of the Gi pathway can lead to other cellular responses, such as the inhibition of cell growth through persistent activation of ERK1/2.[19]

Below is a diagram illustrating the differential effects of this compound and atosiban on the primary OTR signaling pathways.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates Gi Gαi OTR->Gi Activates Asp5_Oxy This compound (Agonist) Asp5_Oxy->OTR Binds & Activates Atosiban Atosiban (Antagonist) Atosiban->OTR Binds & Blocks (Gq) Activates (Gi) PLC PLC Gq->PLC Activates ERK_activation Persistent ERK1/2 Activation Gi->ERK_activation Leads to IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces Contraction Uterine Contraction Ca_release->Contraction Leads to Growth_inhibition Cell Growth Inhibition ERK_activation->Growth_inhibition Leads to

Signaling pathways of this compound and Atosiban.

Quantitative Data Summary

Direct, side-by-side quantitative comparisons of binding affinity (Ki) and functional potency (EC50/IC50) in the same study are limited. The table below compiles available data from various sources to provide a comparative overview. It is important to note that assay conditions can significantly affect these values.

ParameterThis compoundAtosibanSpecies/Assay
Receptor Action Agonist[3][4]Antagonist (Gq) / Agonist (Gi)[6][19]Human
Rat Uterotonic Potency 20.3 units/mg[4]N/A (Inhibits contractions)[5]Rat
Binding Affinity (Ki) Not explicitly found0.8 nM (Barusiban, a related antagonist)[20]Human
Functional Antagonism (pA2) N/A (Agonist)7.21 (for a related analog with Asp5 substitution)[12][13]Rat Uterus

Note: The pA2 value is for an antagonist analog where Asn5 was replaced with Asp5, demonstrating the effect of this substitution in an antagonist backbone.[12][13] Barusiban is another potent OTR antagonist often compared with atosiban.[21]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate characterization of OTR ligands.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the OTR.

Materials:

  • Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]-Oxytocin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[20]

  • Test Compounds: this compound and atosiban at various concentrations.

  • Unlabeled Oxytocin (for determining non-specific binding).

  • 96-well filter plates (GF/C).[20]

  • Scintillation counter.[20]

Protocol:

  • Membrane Preparation: Homogenize cells expressing OTR in an ice-cold lysis buffer. Centrifuge to pellet the cell membranes. Wash the pellet and resuspend in the assay buffer to a final concentration of 10-20 µg protein per well.[20]

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • Serial dilutions of the test compound (this compound or atosiban) or vehicle.

    • [3H]-Oxytocin at a concentration near its Kd value (e.g., 1-5 nM).

    • Cell membrane suspension.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).[20]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[20]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[20]

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[20]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G prep Prepare OTR-expressing cell membranes setup Set up 96-well plate: - Buffer - Test Compound (or vehicle) - [³H]-Oxytocin - Membranes prep->setup incubate Incubate at RT for 60-90 mins setup->incubate filter Filter through GF/C plate and wash with cold buffer incubate->filter detect Add scintillant and measure radioactivity filter->detect analyze Analyze data: Calculate IC₅₀ and Ki detect->analyze

Workflow for a competitive radioligand binding assay.
Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an agonist to stimulate Ca2+ release or an antagonist to block this stimulation.

Materials:

  • HEK293 or CHO cells stably expressing the human OTR.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test Compounds: this compound and atosiban.

  • Reference Agonist: Oxytocin.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Preparation: Seed OTR-expressing cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye in the assay buffer for 45-60 minutes at 37°C.

  • Washing: Wash the cells with the assay buffer to remove excess dye.

  • Assay Measurement:

    • For Agonist Mode (this compound): Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject varying concentrations of this compound and continue to record the fluorescence signal over time to measure the increase in intracellular Ca2+.

    • For Antagonist Mode (Atosiban): Pre-incubate the cells with varying concentrations of atosiban for 15-30 minutes.[20] Place the plate in the reader. Record a baseline, then inject a fixed concentration of a reference agonist (like oxytocin) that gives a high signal (e.g., EC80).[22] Record the fluorescence to measure the inhibition of the agonist-induced Ca2+ signal.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of atosiban to determine the IC50 value.

Conclusion

This compound and atosiban represent two sides of the same coin in oxytocin receptor modulation. This compound is a full agonist that activates the receptor to produce physiological effects akin to oxytocin, making it a valuable tool for studying OTR-mediated processes.[3][4] In contrast, atosiban is a competitive antagonist of the canonical Gq pathway, effectively blocking oxytocin's contractile effects.[5] Its nature as a biased ligand, however, adds a layer of complexity, as it simultaneously activates the Gi pathway, which can lead to distinct cellular outcomes like cell growth inhibition.[19] This dual functionality underscores the importance of comprehensive characterization of receptor ligands. For researchers, the choice between these two compounds depends entirely on the experimental goal: to stimulate the OTR pathway (this compound) or to selectively inhibit its primary signaling cascade (atosiban).

References

Safety Operating Guide

A Guide to the Safe Disposal of [Asp5]-Oxytocin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are at the forefront of innovation, and with that comes the critical responsibility of ensuring laboratory safety and environmental stewardship. The proper disposal of synthetic peptides like [Asp5]-Oxytocin is a crucial aspect of this responsibility. Due to the potential for unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is essential.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety standards.

Core Principles of Peptide Waste Management

Given that specific toxicity data for many synthetic peptides, including this compound, are often unavailable, they should be treated as potentially hazardous materials.[1] This precautionary principle dictates that all waste contaminated with this compound—including solids, liquids, and consumables—must be segregated and disposed of following hazardous waste protocols.[1] Adherence to strict local, state, and federal regulations is mandatory, and consultation with your institution's Environmental Health and Safety (EHS) department is a critical step in ensuring compliance.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.[2] This includes chemical safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2] All handling of this compound, particularly in its lyophilized or powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1] It is also best practice to review the Safety Data Sheet (SDS) for the specific compound, if available, before handling.[2]

Disposal of Liquid this compound Waste

For liquid waste containing this compound, chemical inactivation is the preferred method to denature the peptide and render it biologically inactive before disposal.[3]

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent : Common and effective reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[3]

  • Prepare the Inactivation Solution : In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste : Carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[3]

  • Ensure Sufficient Contact Time : Allow the mixture to stand for a minimum of 20-60 minutes to ensure complete inactivation.[3]

  • Neutralization (if applicable) : If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[3]

  • Final Disposal : After inactivation and neutralization, consult with your institution's EHS department to determine if drain disposal with copious amounts of water is permissible according to local wastewater regulations.[3] If not, the inactivated and neutralized solution should be collected in a designated hazardous waste container.

Quantitative Data for Decontamination Methods:

The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide toxins.

Decontamination MethodReagent ConcentrationContact TimeKey Considerations
Sodium Hypochlorite 0.5-1.0% final concentrationMinimum 20-60 minutesEffective for many peptides; may be corrosive to some surfaces.[3]
Strong Acid/Base 1 M HCl or 1 M NaOHMinimum 30 minutesHighly effective but requires a neutralization step before disposal.[3]
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.[3]

Disposal of Solid this compound Waste

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.[3]

Procedure for Solid Waste Disposal:

  • Segregation : Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[3]

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.[1]

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

cluster_0 Start This compound Waste Generated Assess_Waste_Type Liquid or Solid Waste? Start->Assess_Waste_Type Liquid_Waste Liquid Waste Assess_Waste_Type->Liquid_Waste Liquid Solid_Waste Solid Waste Assess_Waste_Type->Solid_Waste Solid Chemical_Inactivation Chemical Inactivation (e.g., 10% Bleach, 1M NaOH/HCl) Liquid_Waste->Chemical_Inactivation Segregate_Solid Segregate in Labeled, Leak-Proof Container Solid_Waste->Segregate_Solid Neutralization Neutralization Required? Chemical_Inactivation->Neutralization Neutralize_Solution Neutralize to pH 5.5-9.0 Neutralization->Neutralize_Solution Yes Consult_EHS Consult Institutional EHS for Final Disposal Neutralization->Consult_EHS No Neutralize_Solution->Consult_EHS End Proper Disposal Complete Consult_EHS->End Hazardous_Waste_Pickup Arrange for Hazardous Waste Pickup Segregate_Solid->Hazardous_Waste_Pickup Hazardous_Waste_Pickup->End

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the integrity of your work and your personal safety are paramount. This guide provides immediate, essential safety and logistical information for handling [Asp5]-Oxytocin, a potent neurohypophyseal hormone analogue. Adherence to these procedures will foster a secure laboratory environment and ensure the reliability of your experimental outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1][2] The following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2][3]
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[1][2][3] Consider double-gloving for added protection, especially when handling concentrated solutions.[1][2]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.[1][2][3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1][2][3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are critical for maintaining the stability and integrity of this compound.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage of Lyophilized Peptide: For long-term storage, keep the tightly sealed container in a cool, dry, and dark place, preferably at -20°C or colder.[2][4]

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1][2]

Reconstitution and Handling:

  • Designated Area: Confine all handling of the peptide to a designated, clean laboratory area.[5]

  • Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[2]

  • Reconstitution: Add the appropriate solvent slowly to the vial. Cap the container securely before mixing. Sonication can aid in dissolution, but avoid excessive heat.[2]

  • Labeling: Clearly label all solutions with the peptide name, concentration, preparation date, and "For Research Use Only".[5]

  • Storage of Solutions: For short-term storage, refrigerate reconstituted solutions. For longer-term storage, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[5]

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[6]

  • Liquid Waste: Collect unused or waste solutions of this compound in a separate, clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.[5]

Inactivation of Liquid Waste (Recommended):

For an added layer of safety, especially for liquid waste, chemical inactivation is recommended.

  • Select Reagent: Choose a suitable inactivation reagent, such as a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH).[6]

  • Inactivation Procedure: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution). Allow a minimum contact time of 20-60 minutes.[6]

  • Neutralization: If using a strong acid or base for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[6]

Final Disposal:

  • Securely seal all waste containers.

  • Store sealed containers in a designated hazardous waste accumulation area.[6]

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service.[5][6]

G cluster_handling Handling Workflow cluster_disposal Disposal Workflow receive Receive & Inspect This compound storage Store Lyophilized Peptide (-20°C or colder) receive->storage equilibrate Equilibrate to Room Temperature storage->equilibrate weigh Weigh Powder in Controlled Environment equilibrate->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute use Use in Experiment reconstitute->use collect_solid Collect Contaminated Solid Waste use->collect_solid use->collect_solid collect_liquid Collect Unused/ Waste Solutions use->collect_liquid use->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste inactivate Inactivate Liquid Waste (e.g., 10% Bleach) collect_liquid->inactivate neutralize Neutralize if Necessary (pH 5.5-9.0) inactivate->neutralize neutralize->store_waste dispose Dispose via Certified Waste Management store_waste->dispose

Caption: Workflow for Handling and Disposal of this compound.

References

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